molecular formula C3H10ClN3 B146694 1,1-Dimethylguanidine hydrochloride CAS No. 22583-29-5

1,1-Dimethylguanidine hydrochloride

Cat. No.: B146694
CAS No.: 22583-29-5
M. Wt: 123.58 g/mol
InChI Key: NQQVLNFSVPLPII-UHFFFAOYSA-N
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Description

1,1-Dimethylguanidine hydrochloride is a useful research compound. Its molecular formula is C3H10ClN3 and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVLNFSVPLPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884895
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
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Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22583-29-5
Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
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Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
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Record name Guanidine, N,N-dimethyl-, hydrochloride (1:1)
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Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This section provides fundamental identification and structural information for 1,1-Dimethylguanidine hydrochloride.

Chemical Identity

ParameterValueReference
Compound Name This compound
Synonyms N,N-Dimethylguanidine hydrochloride, as-Dimethylguanidine hydrochloride
CAS Number 22583-29-5
Molecular Formula C₃H₁₀ClN₃
Molecular Weight 123.59 g/mol

Chemical Structure

The chemical structure of this compound is presented below. The positive charge is delocalized across the guanidinium group.

Chemical Structure of 1,1-Dimethylguanidine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Solubility Soluble in water
pKa ~13.5 (of the conjugate acid)

Biological Activity and Pharmacological Data

This compound is recognized for its activity as an inhibitor of nitric oxide synthases (NOS), enzymes pivotal in the production of the signaling molecule nitric oxide (NO).

Nitric Oxide Synthase (NOS) Inhibition

1,1-Dimethylguanidine has been demonstrated to be a potent inhibitor of both the inducible (iNOS) and constitutive (cNOS) isoforms of nitric oxide synthase.[1] A comparative study has shown that while it is a potent inhibitor of both isoforms, it is approximately 10-fold less potent than aminoguanidine as an inhibitor of cytokine-induced nitric oxide formation.[1]

TargetActivityPotency Relative to Aminoguanidine (for iNOS)
Inducible Nitric Oxide Synthase (iNOS)Inhibitor~10-fold less potent
Constitutive Nitric Oxide Synthase (cNOS)Potent InhibitorNot specified
Signaling Pathway Involvement

The primary signaling pathway affected by 1,1-Dimethylguanidine is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. By inhibiting NOS, 1,1-Dimethylguanidine reduces the synthesis of nitric oxide from L-arginine. Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cGMP from GTP. Cyclic GMP acts as a second messenger, activating protein kinase G (PKG) and modulating various downstream cellular processes, including smooth muscle relaxation, neurotransmission, and immune responses.

NO_cGMP_Pathway cluster_precursor Substrate cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling L-Arginine L-Arginine NOS Nitric Oxide Synthase (iNOS, cNOS) L-Arginine->NOS Substrate sGC Soluble Guanylate Cyclase (sGC) NOS->sGC Nitric Oxide (NO) activates 1,1-Dimethylguanidine 1,1-Dimethylguanidine 1,1-Dimethylguanidine->NOS Inhibition cGMP Cyclic GMP (cGMP) sGC->cGMP GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Responses Physiological Responses (e.g., vasodilation) PKG->Physiological_Responses Phosphorylation of target proteins Synthesis_Workflow Start Start Materials: - Dimethylamine HCl - Dicyandiamide - Solvent Reaction Reaction: - Heat to 120-140 °C - Stir for 3-5 hours Start->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Isolation: - Vacuum Filtration - Ethanol Wash Cooling->Filtration Recrystallization Purification: - Recrystallize from Ethanol Filtration->Recrystallization Drying Final Product: - Collect Crystals - Wash with Ether - Dry under Vacuum Recrystallization->Drying End 1,1-Dimethylguanidine HCl (White Crystalline Solid) Drying->End

References

1,1-Dimethylguanidine Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine hydrochloride, a small organic compound, has emerged as a versatile tool in various research domains. Its utility spans from fundamental biochemical investigations to applications in synthetic chemistry and pharmacology. This technical guide provides an in-depth overview of the current and potential uses of this compound in a research context, with a focus on its role as a nitric oxide synthase inhibitor, its applications in organic synthesis, and its potential as an antibacterial agent. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and application by laboratory professionals.

Core Applications in Research

This compound is primarily utilized in research for its biological activity as an inhibitor of nitric oxide synthase (NOS) and as a reagent in organic synthesis. Emerging research also points towards its potential antibacterial properties.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

1,1-Dimethylguanidine has been identified as a potent inhibitor of nitric oxide synthesis. Research indicates that it acts on both the inducible and constitutive isoforms of NOS[1][2]. This inhibitory action makes it a valuable tool for studying the physiological roles of NO in various biological systems.

The precise mechanism of NOS inhibition by 1,1-Dimethylguanidine is believed to involve competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. The guanidino group of 1,1-Dimethylguanidine mimics the guanidino moiety of L-arginine, allowing it to interact with key residues within the enzyme's active site and thereby block the synthesis of NO.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

Nitric Oxide Synthesis and Inhibition Figure 1: Inhibition of Nitric Oxide Synthesis by 1,1-Dimethylguanidine L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Mediates DMG 1,1-Dimethylguanidine (Inhibitor) DMG->NOS Inhibits

Caption: Inhibition of Nitric Oxide Synthesis by 1,1-Dimethylguanidine.

Role in Organic Synthesis

Beyond its biological activity, 1,1-Dimethylguanidine serves as a valuable reagent in organic chemistry. Its strong basicity and nucleophilic character make it suitable for a range of chemical transformations. One notable application is in the synthesis of complex heterocyclic molecules. Specifically, the sulfate salt of 1,1-Dimethylguanidine has been employed in the synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which is a substrate for the modified Pictet-Spengler reaction.

Generalized Workflow for a Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow Figure 2: Generalized Experimental Workflow for the Pictet-Spengler Reaction Start Start Reactants Combine β-arylethylamine and Carbonyl Compound Start->Reactants Solvent Add Anhydrous Solvent Reactants->Solvent Acid Add Acid Catalyst (e.g., TFA, HCl) Solvent->Acid Reaction Stir at Controlled Temperature Acid->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify Product (Chromatography, Crystallization) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized Experimental Workflow for the Pictet-Spengler Reaction.

Antibacterial Activity

Guanidine-containing compounds have long been recognized for their antimicrobial properties. The cationic nature of the guanidinium group at physiological pH is thought to facilitate interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. Preliminary reports suggest that this compound possesses antibacterial activity, particularly against Gram-positive bacteria, by binding to the cell wall[1]. However, comprehensive studies detailing its spectrum of activity and minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not widely available.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of 1,1-Dimethylguanidine.

Table 1: In Vivo Effects of 1,1-Dimethylguanidine (DMG) on Cardiovascular Parameters in Rats

Animal ModelDose (mg/kg, i.v.)Change in Mean Blood Pressure (MBP)Change in Heart Rate (HR)Change in Renal Sympathetic Nerve Activity (SNA) (%)
Spontaneously Hypertensive Rats (SHR)1.03 - 51.15Dose-dependent increaseIncrease (except at 51.15 mg/kg)-5 ± 3 to -55 ± 12
Wistar-Kyoto Rats (WKY)1.03 - 51.15Dose-dependent increaseDose-dependent decrease-6 ± 8 to -66 ± 8

Data extracted from the abstract of Zhang W et al. J Auton Pharmacol. 1996 Dec;16(6):353-9.

Table 2: Comparative Inhibitory Potency of Guanidine Compounds on Nitric Oxide Synthase (NOS) Isoforms

CompoundInhibition of Cytokine-Induced NOS (iNOS)Inhibition of Vascular Constitutive NOS (cNOS)
1,1-Dimethylguanidine 10-fold less potent than AminoguanidinePotent inhibitor (comparable to L-NMMA)
AminoguanidineMost potentLeast potent
N,N'-Diaminoguanidine~30-fold less potent than AminoguanidineVery little effect
Methylguanidine100-fold less potent than AminoguanidineNot specified as most or least potent
L-NMMAMost potentMost potent

Data extracted from the abstract of Corbett JA et al. Eur J Pharmacol. 1993 Nov 2;249(1):101-6.[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively reported in readily accessible literature. The following protocols are generalized based on the available information and standard laboratory practices.

In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol is a generalized representation based on the abstract by Zhang et al. (1996).

  • Animal Preparation: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (12-14 weeks old) are anesthetized.

  • Instrumentation: Catheters are inserted for intravenous drug administration and for monitoring mean blood pressure (MBP) and heart rate (HR). Electrodes are placed to record renal sympathetic nerve activity (SNA).

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Increasing bolus injections are administered intravenously at doses of 1.03, 2.05, 6.39, 20.45, and 51.15 mg/kg.

  • Data Acquisition: MBP, HR, and renal SNA are continuously recorded before and after each drug administration.

  • Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose and for each rat strain.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This is a standard protocol for determining the MIC of a compound.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a sterile solvent. A series of twofold dilutions are made in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Drug Development and Future Perspectives

As an intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound holds a foundational role in the development of new chemical entities. Its activity as a nitric oxide synthase inhibitor suggests potential therapeutic applications in conditions characterized by excessive NO production, such as certain inflammatory diseases and septic shock. However, its lack of selectivity between NOS isoforms may present a challenge for targeted drug development.

The preliminary findings on its antibacterial activity warrant further investigation. Future research should focus on determining its spectrum of activity against a panel of clinically relevant bacteria, including multidrug-resistant strains, and elucidating its precise mechanism of action at the molecular level.

In the realm of organic synthesis, the exploration of 1,1-Dimethylguanidine as a versatile and cost-effective basic catalyst in a broader range of chemical reactions could unveil new synthetic methodologies for the construction of valuable chemical scaffolds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Dimethylguanidine hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document details its chemical identity, key physicochemical parameters, and experimental protocols for their determination, alongside a workflow for its synthesis and purification.

Chemical Identity and Structure

This compound is the hydrochloride salt of the organic base 1,1-dimethylguanidine. It is crucial to distinguish it from the related but structurally distinct antidiabetic drug, Metformin, which is 1,1-dimethylbiguanide hydrochloride.

Molecular Structure:

The positive charge of the guanidinium group is delocalized across the central carbon and three nitrogen atoms, contributing to its stability.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitation
CAS Number 22583-29-5
Molecular Formula C₃H₁₀ClN₃[1]
Molecular Weight 123.58 g/mol [1]
Appearance White crystalline solid
Melting Point Data not available for the hydrochloride salt. The sulfate salt decomposes at 300 °C.
Solubility Soluble in water. Freely soluble in polar solvents like water and alcohol.[2]
pKa Data not available.
Stability Hygroscopic.
Incompatibilities Strong oxidizing agents, Strong acids.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of dimethylammonium chloride with dicyandiamide.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants Dimethylammonium Chloride + Dicyandiamide Heating Heat to 180°C for 3 hours Reactants->Heating Fusion Crude_Product Crude 1,1-Dimethylguanidine Hydrochloride (Viscous liquid) Heating->Crude_Product Dissolution Dissolve in hot absolute alcohol Crude_Product->Dissolution Filtration Filter to remove insoluble impurities Dissolution->Filtration Concentration Concentrate the filtrate Filtration->Concentration Crystallization Cool in a vacuum desiccator over sulfuric acid Concentration->Crystallization Final_Product Crystalline 1,1-Dimethylguanidine Hydrochloride Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol for Synthesis.[3][4]
  • Reactant Preparation: Intimately mix 8.15 g of dimethylammonium chloride and 4.2 g of dicyandiamide in a wide-mouthed test tube.

  • Reaction: Immerse the test tube in a glycerol bath and heat the mixture. The mixture will begin to fuse at approximately 130°C. Maintain the temperature at 180°C for 3 hours, using a thermometer to stir the mixture occasionally. The product will be a clear, viscous liquid.

  • Purification:

    • While still warm, dissolve the crude product in 50 mL of absolute alcohol.

    • Filter the hot solution to remove any insoluble impurities.

    • Concentrate the filtrate by evaporation.

    • Place the concentrated solution in a vacuum desiccator over concentrated sulfuric acid to induce crystallization.

  • Product Isolation: The resulting crystalline mass is this compound. The yield is reported to be practically quantitative.

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Due to the hygroscopic nature of this compound, special care must be taken during melting point determination.

Methodology:

  • Sample Preparation:

    • Dry the sample under vacuum over a suitable desiccant (e.g., phosphorus pentoxide) to remove any absorbed water.

    • Quickly load the dried sample into a capillary tube to a height of 2-3 mm and seal the open end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the sealed capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask (e.g., 25°C).

    • Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a filtered syringe to prevent the transfer of solid particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

    • The solubility is expressed as g/100 mL or mol/L at the specified temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • Instrumentation: Use a calibrated pH meter with a combination pH electrode.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration:

    • Immerse the pH electrode in the sample solution and allow the reading to stabilize.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

    • Record the pH of the solution after each addition of titrant, ensuring the reading is stable before proceeding.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the 1,1-dimethylguanidinium ions have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a newly synthesized batch of this compound.

G Characterization Workflow for this compound Start Synthesized 1,1-Dimethylguanidine Hydrochloride Purity Assess Purity (e.g., HPLC, Titration) Start->Purity Physical Determine Physical Properties (Melting Point, Appearance) Purity->Physical If pure Chemical Determine Chemical Properties (Solubility, pKa) Purity->Chemical If pure Documentation Document Results in Technical Report Physical->Documentation Chemical->Documentation End Characterized Product Documentation->End

Caption: Logical workflow for the characterization of synthesized this compound.

References

An In-depth Technical Guide to 1,1-Dimethylguanidine Hydrochloride: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1,1-Dimethylguanidine hydrochloride, a significant molecule in the history of medicinal chemistry. Its discovery, synthesis, and physicochemical properties are detailed, with a particular focus on its relationship to the development of the widely used anti-diabetic drug, metformin. This guide presents key experimental protocols, quantitative data, and visual representations of its biological signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

1,1-Dimethylguanidine, a simple substituted guanidine, holds a notable place in the historical lineage of oral hypoglycemic agents. While often overshadowed by its biguanide relative, metformin, the study of 1,1-dimethylguanidine's synthesis and properties was a crucial step in the journey to developing one of the most prescribed medications for type 2 diabetes. This document explores the discovery and history of this compound, its synthesis, and its known biological activities, providing a technical foundation for researchers.

Discovery and Historical Context

The story of 1,1-Dimethylguanidine is intrinsically linked to the exploration of guanidine derivatives for the treatment of diabetes in the early 20th century. The discovery of the glucose-lowering effects of guanidine, a compound found in the plant Galega officinalis (Goat's Rue), spurred further investigation into related, potentially less toxic compounds.

In 1922, Emil Werner and James Bell at the University of Dublin published a seminal paper detailing the synthesis of various methylated guanidines, including ββ-dimethylguanidine (1,1-dimethylguanidine).[1] Their work was part of a broader investigation into the interaction of dicyanodiamide with ammonium salts. This research laid the groundwork for the later synthesis of metformin (1,1-dimethylbiguanide), which was also first described in the scientific literature in 1922 as a product in the synthesis of N,N-dimethylguanidine.[2]

While initial interest in guanidine derivatives for diabetes waned with the advent of insulin therapy, the research on these compounds, including 1,1-dimethylguanidine, was a critical stepping stone. It provided the chemical understanding and synthetic routes that were later revisited in the development of the biguanide class of antidiabetic drugs.

Historical_Development A Galega officinalis (Goat's Rue) B Guanidine (Identified as active component) A->B Contains C Investigation of Guanidine Derivatives B->C Spurs D Synthesis of 1,1-Dimethylguanidine (Werner & Bell, 1922) C->D Leads to E Synthesis of Metformin (1,1-Dimethylbiguanide) D->E Related Synthesis F Development of Biguanide Antidiabetic Drugs E->F Leads to

Figure 1: Historical development leading to biguanide antidiabetic drugs.

Physicochemical Properties

This compound is a white crystalline solid. It is highly soluble in polar solvents such as water and ethanol.[3] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₁₀ClN₃[4][5]
Molecular Weight 123.58 g/mol [5]
CAS Number 22583-29-5[4]
Melting Point Not definitively reported in primary literature for the hydrochloride salt. The sulfate salt decomposes at >300 °C.
Boiling Point 104.7 °C at 760 mmHg (Predicted)[4]
Density 1.05 g/cm³ (Predicted)[4]
pKa 12.4 (for the related biguanide, metformin)[6]
Solubility Freely soluble in water, slightly soluble in alcohol, practically insoluble in acetone and methylene chloride.[6]

Synthesis and Experimental Protocols

Original Synthesis by Werner and Bell (1922)

The first documented synthesis of this compound was achieved by the reaction of dicyanodiamide with dimethylammonium chloride.

Experimental Protocol:

  • Reactants: Dicyanodiamide and Dimethylammonium Chloride.

  • Procedure: A mixture of dicyanodiamide and dimethylammonium chloride is heated. The resulting fused mass is then treated to isolate the this compound salt. Werner and Bell noted that this reaction proceeds to a practically quantitative yield.[7]

  • Purification: The product can be purified by crystallization.

Synthesis_Workflow cluster_reactants Reactants A Dicyanodiamide C Heating of Reactant Mixture (Fusion) A->C B Dimethylammonium Chloride B->C D Isolation of Fused Mass C->D E Purification (e.g., Crystallization) D->E F 1,1-Dimethylguanidine Hydrochloride E->F

Figure 2: General workflow for the synthesis of 1,1-Dimethylguanidine HCl.

Biological Activity and Signaling Pathways

1,1-Dimethylguanidine has been shown to be a potent inhibitor of both the inducible and constitutive isoforms of nitric oxide synthase (NOS).[8] It also has the potential to inhibit arginase. Both enzymes utilize L-arginine as a substrate.

Inhibition of Arginase and Nitric Oxide Synthase

Arginase and nitric oxide synthase compete for the same substrate, L-arginine. Arginase converts L-arginine to L-ornithine and urea, while NOS metabolizes L-arginine to L-citrulline and nitric oxide (NO). By inhibiting both enzymes, 1,1-dimethylguanidine can modulate the levels of L-arginine and its downstream products. The inhibition of NOS by guanidino-substituted analogs of L-arginine is a known mechanism.[9] The guanidinium group of these inhibitors likely competes with the guanidinium group of L-arginine for binding to the active site of the enzyme.

Signaling_Pathway cluster_enzymes Enzymes cluster_substrate Substrate cluster_products Products Arginase Arginase Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Metabolizes to NOS Nitric Oxide Synthase (NOS) Citrulline_NO L-Citrulline + Nitric Oxide (NO) NOS->Citrulline_NO Metabolizes to L_Arginine L-Arginine L_Arginine->Arginase L_Arginine->NOS DMG 1,1-Dimethylguanidine DMG->Arginase Inhibits DMG->NOS Inhibits

Figure 3: Inhibition of Arginase and NOS by 1,1-Dimethylguanidine.
Experimental Protocol for Assessing NOS Inhibition

The inhibitory effect of 1,1-dimethylguanidine on NOS can be assessed by measuring the production of nitrite, a stable metabolite of NO.

Experimental Protocol (based on cytokine-induced RINm5F cells): [8]

  • Cell Culture: RINm5F cells are cultured under appropriate conditions.

  • Induction of NOS: Cells are stimulated with cytokines (e.g., interleukin-1) to induce the expression of inducible NOS (iNOS).

  • Inhibitor Treatment: The induced cells are treated with varying concentrations of this compound. A known NOS inhibitor, such as L-NMMA (NG-monomethyl-L-arginine), is used as a positive control.

  • Nitrite Measurement: After a suitable incubation period, the concentration of nitrite in the cell culture supernatant is determined using a colorimetric assay, such as the Griess reagent.

  • Data Analysis: The reduction in nitrite production in the presence of 1,1-dimethylguanidine is calculated relative to the untreated control to determine the inhibitory potency (e.g., IC50).

Conclusion

This compound, though not a therapeutic agent itself, represents a cornerstone in the development of guanidine-based pharmaceuticals. Its synthesis by Werner and Bell in 1922 was a key event that paved the way for the creation of metformin. The study of its physicochemical properties and biological activities, particularly its role as an inhibitor of arginase and nitric oxide synthase, continues to be of interest to researchers in the fields of medicinal chemistry and pharmacology. This technical guide provides a consolidated resource of its history, synthesis, and known biological interactions to aid in future research and drug development endeavors.

References

An In-depth Technical Guide to the Basicity of 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of 1,1-Dimethylguanidine hydrochloride, a key parameter influencing its chemical behavior and application in pharmaceutical and organic chemistry. The document outlines the fundamental principles governing its high basicity, presents comparative data with related compounds, and details the experimental protocols for pKa determination.

Core Concepts: Understanding Guanidine Basicity

Guanidines are among the strongest organic bases. Their exceptional basicity is not due to the simple presence of nitrogen atoms, but rather the profound resonance stabilization of their conjugate acids, the guanidinium ions. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge significantly stabilizes the guanidinium cation, making the parent guanidine a very strong base.[1]

The basicity of guanidine derivatives is quantified by the pKa of their conjugate acid. A higher pKa value indicates a stronger base. The pKa of the unsubstituted guanidinium ion is approximately 13.6, highlighting its strong basic character.[2]

The Role of Alkyl Substitution

The introduction of alkyl groups, such as the two methyl groups in 1,1-Dimethylguanidine, further influences the basicity. Alkyl groups are electron-donating and can increase the electron density on the nitrogen atoms, thereby enhancing their ability to accept a proton and further stabilizing the positive charge in the conjugate acid.

Physicochemical Data of 1,1-Dimethylguanidine

1,1-Dimethylguanidine, also known as N,N-Dimethylguanidine, is a substituted guanidine. The hydrochloride salt is a common form for handling and storage.

PropertyValueReference
Chemical Name This compound
Synonyms N,N-Dimethylguanidine hydrochloride
CAS Number 22583-29-5
Molecular Formula C3H10ClN3
Molecular Weight 123.59 g/mol
pKa (Conjugate Acid) 14.54 (Predicted)[3][4][5]

Comparative Basicity of Guanidine Derivatives

To contextualize the basicity of 1,1-Dimethylguanidine, the following table compares the pKa values of its conjugate acid with that of guanidine and other alkyl-substituted guanidines.

CompoundStructurepKa of Conjugate Acid
GuanidineHNC(NH2)2~13.6[2]
MethylguanidineCH3NHC(NH2)=NH12.78 (Predicted)[3]
1,1-Dimethylguanidine (CH3)2NC(NH2)=NH14.54 (Predicted) [3][4][5]
1,1,3,3-Tetramethylguanidine (TMG)[(CH3)2N]2C=NH13.0[6]
2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base)(CH3)2NC(=NC(CH3)3)N(CH3)214.0 (in 1:1 water/ethanol)[7]

Signaling Pathways and Logical Relationships

The fundamental principle underlying the basicity of 1,1-Dimethylguanidine is its protonation equilibrium and the subsequent resonance stabilization of the resulting cation.

G Protonation and Resonance of 1,1-Dimethylguanidine cluster_equilibrium Protonation Equilibrium cluster_resonance Resonance Stabilization Base 1,1-Dimethylguanidine H+ + H+ Base->H+ Conj_Acid 1,1-Dimethylguanidinium Ion Base->Conj_Acid pKa = 14.54 (predicted) H+->Conj_Acid Res1 Resonance Structure 1 Conj_Acid->Res1 delocalization of positive charge Res2 Resonance Structure 2 Res1->Res2 Res3 Resonance Structure 3 Res2->Res3

Caption: Protonation equilibrium and resonance stabilization of the 1,1-Dimethylguanidinium ion.

Experimental Protocols for pKa Determination

The pKa of a basic compound like 1,1-Dimethylguanidine is typically determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the base and monitoring the resulting change in pH.

Potentiometric Titration Workflow

The following diagram illustrates a typical workflow for determining the pKa of a basic compound using potentiometric titration.

G Workflow for pKa Determination by Potentiometric Titration prep Sample Preparation (Dissolve 1,1-Dimethylguanidine HCl in water) calibrate pH Meter Calibration (Using standard buffers, e.g., pH 4, 7, 10) prep->calibrate titration Titration (Add standardized HCl solution incrementally) calibrate->titration monitor Monitor pH (Record pH after each addition) titration->monitor plot Plot Titration Curve (pH vs. Volume of HCl added) monitor->plot determine Determine Equivalence Point plot->determine calculate Calculate pKa (pKa = pH at half-equivalence point) determine->calculate

Caption: A simplified workflow for pKa determination by potentiometric titration.

Detailed Methodology for Potentiometric Titration
  • Materials and Reagents:

    • This compound

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized water

    • Standard pH buffers (pH 4.0, 7.0, and 10.0)

    • Calibrated pH meter and electrode

    • Burette

    • Magnetic stirrer and stir bar

  • Procedure:

    • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • pH Meter Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

    • Titration Setup: Place the 1,1-Dimethylguanidine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

    • Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the guanidine solution. Add the HCl solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • pKa Determination: Determine the equivalence point from the titration curve (the steepest point of the curve). The volume of titrant at the half-equivalence point (half the volume of HCl needed to reach the equivalence point) corresponds to the point where the concentrations of the protonated and unprotonated forms of 1,1-Dimethylguanidine are equal. The pH at this half-equivalence point is equal to the pKa of the conjugate acid.

References

Navigating the Safe Handling of 1,1-Dimethylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling procedures for 1,1-Dimethylguanidine hydrochloride (CAS No. 22583-29-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this compound. This document outlines the known hazards, personal protective equipment requirements, emergency procedures, and proper storage and disposal methods.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
CAS Number 22583-29-5[1]
Molecular Formula C3H9N3·HCl[1]
Appearance Crystalline solid[3]
Solubility Freely soluble in water[3]

Section 3: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls
  • Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust generation.

  • Provide appropriate exhaust ventilation at places where dust is formed.[2][5]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves that have been inspected prior to use. Use proper glove removal technique.[2]Prevents skin contact which can cause irritation.
Body Protection Laboratory coat or other suitable protective clothing.[7]Minimizes the risk of skin contact with clothing.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]Prevents inhalation of dust, which can cause respiratory tract irritation.

Section 4: Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling
  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][9]

  • Keep container tightly closed.[8][9]

  • Incompatible materials include strong oxidizing agents.[9][10]

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteProcedure
Eye Contact Immediately wash out with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay.[1]
Skin Contact Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[1]
Inhalation If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Ingestion Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Section 6: Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2][5]

Section 7: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the risk assessment and control process when working with this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Task Assess Task-Specific Hazards Review_SDS Review Safety Data Sheet Assess_Task->Review_SDS Consult Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Inform Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Select_PPE->Verify_Controls Confirm Handle_Substance Handle Substance in Designated Area Verify_Controls->Handle_Substance Proceed Avoid_Dust Minimize Dust Generation Handle_Substance->Avoid_Dust No_Contact Avoid Skin and Eye Contact Handle_Substance->No_Contact Decontaminate Decontaminate Work Area Handle_Substance->Decontaminate Upon Completion Spill Spill Occurs Handle_Substance->Spill If spill Exposure Personal Exposure Handle_Substance->Exposure If exposure Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Evacuate Evacuate Area Spill->Evacuate Notify_Supervisor Notify Supervisor Spill->Notify_Supervisor First_Aid Administer First Aid Exposure->First_Aid Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup Once safe First_Aid->Notify_Supervisor

Caption: Risk assessment and control workflow for this compound.

References

An In-depth Technical Guide to the Applications of 1,1-Dimethylguanidine Hydrochloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine hydrochloride, a compound synonymous with the widely-used pharmaceutical metformin, is a versatile and valuable reagent in the field of organic chemistry. Its unique structural features and basicity allow it to serve as a key building block in the synthesis of a variety of heterocyclic compounds, most notably pyrimidines. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in the formation of substituted pyrimidines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in the laboratory.

Introduction

This compound, systematically named 3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride, is a readily available and inexpensive organic salt.[1] While its application as the active pharmaceutical ingredient metformin in the management of type 2 diabetes is well-established, its utility in synthetic organic chemistry is also of significant interest.[2] The presence of a guanidine moiety, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two others, imparts a high degree of basicity and nucleophilicity, making it a potent reagent for the construction of nitrogen-containing heterocycles.[3] This guide will delve into the practical applications of this compound in organic synthesis, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₂ClN₅[1]
Molecular Weight 165.62 g/mol [1]
Appearance Crystalline solid[4]
Melting Point 223-226 °C[4]
pKa 12.4 (of the protonated guanidinium ion)[4]
Solubility Freely soluble in water; slightly soluble in alcohol; practically insoluble in acetone and methylene chloride.[4]

Applications in Organic Synthesis

The primary application of this compound in organic chemistry is as a nitrogen-containing building block for the synthesis of heterocyclic compounds. Its bifunctional nature, possessing multiple nucleophilic nitrogen atoms, allows it to participate in cyclization reactions to form stable aromatic systems.

Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines

A prominent application of this compound is in the multicomponent synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines. This reaction proceeds via a condensation reaction between a substituted aromatic aldehyde, a methyl ketone, and this compound (metformin) in the presence of an acid catalyst.[5] This one-pot synthesis provides an efficient route to a diverse range of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[5]

Experimental Protocol: Synthesis of 2-(N,N-Dimethylguanidinyl)-4,6-diarylpyrimidines

The following is a general procedure for the synthesis of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines, adapted from the work of Komarla, R. et al.[5]

Materials:

  • Substituted aromatic aldehyde (0.01 M)

  • Substituted methyl ketone (0.012 M)

  • This compound (Metformin) (0.015 M)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (0.01 M), methyl ketone (0.012 M), and this compound (0.015 M) in methanol.

  • Add a few drops of concentrated hydrochloric acid to the solution to act as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid product from a mixture of water and acetone (80:20 v/v) to yield the pure 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidine.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and Mass Spectrometry).

Quantitative Data for Selected Synthesized Pyrimidines:

The following table summarizes the quantitative data for a selection of 2-(N,N-dimethylguanidinyl)-4,6-diarylpyrimidines synthesized using the above protocol.

CompoundAr-CHOAr'-CO-CH₃Yield (%)M.P. (°C)
P1 BenzaldehydeAcetophenone78160-162
P2 4-ChlorobenzaldehydeAcetophenone82175-177
P3 4-MethoxybenzaldehydeAcetophenone75155-157
P4 Benzaldehyde4-Methylacetophenone80168-170
P5 4-Methoxybenzaldehyde4-Methoxyacetophenone85180-182

Data extracted from Komarla, R. et al. (2016).[5]

Reaction Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification aldehyde Aromatic Aldehyde reaction Condensation Reaction aldehyde->reaction ketone Methyl Ketone ketone->reaction guanidine 1,1-Dimethylguanidine HCl guanidine->reaction solvent Methanol solvent->reaction catalyst Conc. HCl (catalytic) catalyst->reaction reflux Reflux, 12h reflux->reaction evaporation Rotary Evaporation recrystallization Recrystallization (Water/Acetone) evaporation->recrystallization product 2-(N,N-Dimethylguanidinyl)- 4,6-diarylpyrimidine recrystallization->product reaction->evaporation G guanidine 1,1-Dimethylguanidine sulfate salt synthesis Synthesis guanidine->synthesis precursors Other Precursors precursors->synthesis substrate N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl) pyrimidine-2,5-diamine synthesis->substrate pictet_spengler Modified Pictet-Spengler Reaction substrate->pictet_spengler product Tetrahydro-β-carboline Derivative pictet_spengler->product

References

1,1-Dimethylguanidine Hydrochloride: A Versatile Precursor in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1-Dimethylguanidine hydrochloride serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive guanidine functional group, which can be readily incorporated into larger molecular scaffolds. This technical guide provides an in-depth overview of the applications of this compound as a synthetic precursor, with a focus on its role in the production of the widely-used antidiabetic drug, metformin.

Synthesis of Metformin

The industrial synthesis of metformin hydrochloride is a prime example of the utility of precursors to 1,1-dimethylguanidine. The common route involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine). While this compound itself is an intermediate, the synthesis often proceeds directly from its constituent parts.

The reaction mechanism involves the nucleophilic attack of dimethylamine on the electrophilic carbon of the nitrile group in cyanoguanidine. This is followed by a proton transfer to yield metformin.

Experimental Protocol: One-Pot Synthesis of Metformin Hydrochloride

This protocol outlines a one-pot synthesis of metformin hydrochloride from dimethylamine and dicyandiamide.

Materials:

  • Dimethylamine solution

  • Concentrated Hydrochloric Acid

  • Dicyandiamide (DCDA)

  • Xylene

  • Methanol

Procedure:

  • In Situ Formation of Dimethylamine Hydrochloride: Purge dimethylamine gas into water to prepare an aqueous dimethylamine solution. To this solution, add concentrated hydrochloric acid to form dimethylamine hydrochloride in situ.

  • Azeotropic Distillation: Remove the bulk of the water by distillation under vacuum. Subsequently, add xylene and perform an azeotropic distillation to remove residual water.

  • Reaction with Dicyandiamide: To the flask containing the in situ generated dimethylamine hydrochloride, add dicyandiamide. Heat the reaction mixture to 135-140°C for 5-10 hours.

  • Extraction and Isolation: After the reaction is complete, extract the metformin formed into water and concentrate the aqueous solution.

  • Purification: Isolate the metformin hydrochloride by distillation of the water, followed by filtration. Wash the resulting solid with methanol and dry to obtain highly pure metformin hydrochloride.

Quantitative Data for Metformin Synthesis
ParameterValueReference
Reaction Temperature135-140 °C
Reaction Time5-10 hours
Purity of Metformin HClSubstantially free from melamine and cyanoguanidine

General Reactivity and Applications

1,1-Dimethylguanidine and its salts are valuable reagents in organic synthesis beyond the production of metformin. The guanidine group's basicity and nucleophilicity allow it to participate in a variety of chemical transformations. It can be used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in certain reactions. Its applications extend to the synthesis of agrochemicals and other technical products.[1]

Proposed Synthesis of S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid

A potential synthetic strategy could involve the following steps:

  • Protection of the Amino Acid: Start with a suitable N-protected and carboxyl-protected derivative of L-asparagine or L-diaminopropionic acid.

  • Guanidinylation: React the protected amino acid with a guanidinylating agent. A common reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine or similar activated guanidinylating agents.

  • Deprotection: Remove the protecting groups from the amino and carboxyl functions to yield the final product, S-2-amino-3-(1,1-dimethylguanidinyl)propanoic acid.

Further research and experimental optimization would be necessary to establish a viable and efficient synthesis for this specific compound.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and a general experimental workflow.

Metformin_Synthesis Dimethylamine_HCl Dimethylamine Hydrochloride Metformin_HCl Metformin Hydrochloride Dimethylamine_HCl->Metformin_HCl Heat (135-140°C) Dicyandiamide Dicyandiamide Dicyandiamide->Metformin_HCl

Synthesis of Metformin Hydrochloride

Guanidinylation_Workflow start Start: Protected Amino Acid reaction Reaction with Guanidinylating Agent start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification deprotection Deprotection purification->deprotection final_product Final Product: Guanidinylated Amino Acid deprotection->final_product

General Experimental Workflow for Amino Acid Guanidinylation

References

Methodological & Application

Application Notes: 1,1-Dimethylguanidine Hydrochloride as a Catalyst in the Synthesis of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethylguanidine hydrochloride has emerged as an effective organocatalyst in multicomponent reactions, particularly in the synthesis of heterocyclic compounds of pharmaceutical interest. Its basicity and ability to act as a hydrogen bond donor facilitate key steps in reaction mechanisms, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the synthesis of DHPMs.

Catalytic Application: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and a urea or thiourea. This compound serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions to afford high yields of the desired dihydropyrimidinone products.

Reaction Scheme:

A general scheme for the this compound catalyzed Biginelli reaction.

Quantitative Data Summary

The catalytic efficiency of this compound in the Biginelli reaction is demonstrated by the synthesis of a variety of dihydropyrimidinone derivatives. The following table summarizes the reaction outcomes with different aromatic aldehydes.

EntryAldehyde (R)ProductTime (h)Yield (%)
1C₆H₅5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one592
24-Cl-C₆H₄4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one4.595
34-NO₂-C₆H₄5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one498
44-CH₃O-C₆H₄5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one688
53-NO₂-C₆H₄5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one4.593

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones:

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 0.13 mL)

  • Urea (1.5 mmol, 0.09 g)

  • This compound (0.1 mmol, 0.012 g, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Stir the reaction mixture at reflux (approximately 80 °C) for the time specified in the table above.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and FT-IR).

Reaction Mechanism and Workflow

The proposed mechanism for the this compound catalyzed Biginelli reaction involves several key steps, starting with the formation of an N-acyliminium ion intermediate. The guanidine catalyst facilitates the reaction by acting as a base to deprotonate the β-ketoester and as a proton shuttle.

Biginelli_Reaction_Workflow Reactants Aldehyde + Urea + Ethyl Acetoacetate + 1,1-Dimethylguanidine HCl Acyliminium N-Acyliminium Ion Formation Reactants->Acyliminium Condensation Enolate Enolate Formation of Ketoester Reactants->Enolate Deprotonation Michael_Addition Michael-type Addition Acyliminium->Michael_Addition Enolate->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Workflow of the this compound catalyzed Biginelli reaction.

This logical diagram illustrates the key transformations in the synthesis of dihydropyrimidinones, highlighting the formation of crucial intermediates leading to the final product. The catalytic role of this compound is central to facilitating the initial condensation and addition steps.

Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidines and their salts are recognized as strong organic bases and have found utility as catalysts in a variety of organic transformations.[1][2] Their basicity and hydrogen-bonding capabilities allow them to act as effective catalysts in reactions such as the Knoevenagel condensation, aza-Henry reaction, and various multicomponent reactions.[3][4] 1,1-Dimethylguanidine hydrochloride, as a salt of a strong organic base, has the potential to be a valuable catalyst in condensation reactions where proton abstraction is a key step. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds, providing pathways to a wide array of important molecules, including pharmaceutical intermediates and bioactive compounds.

This document provides a detailed protocol for the use of guanidine salts as catalysts in the Knoevenagel condensation. Due to a lack of specific literature detailing the use of this compound in this application, the following protocols are based on the established use of the closely related and structurally similar guanidine hydrochloride.[5] These notes are intended to serve as a practical guide for researchers exploring the catalytic activity of guanidine derivatives in condensation reactions.

Key Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6] Guanidine salts, in the presence of a base, can effectively catalyze this transformation.

Reaction Scheme:

Where Z1 and Z2 are electron-withdrawing groups.

Experimental Protocols

Protocol 1: Guanidine Hydrochloride-Triethylamine Catalyzed Knoevenagel Condensation of Hydantoin Derivatives

This protocol is adapted from a procedure utilizing a Guanidine hydrochloride-triethylamine (GnHCl-TEA) mixed catalyst system for the synthesis of 5-arylidenehydantoins.[5] This serves as a representative protocol for employing a guanidine salt in a Knoevenagel-type condensation.

Materials:

  • Hydantoin

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • This compound (or Guanidine hydrochloride as per the reference)

  • Triethylamine (TEA)

  • Polyethylene glycol 200 (PEG-200)

  • 0.2 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine hydantoin (6 mmol), the desired aromatic aldehyde (5 mmol), and this compound (1 mmol).

  • Add 1 mL of triethylamine to the mixture.

  • Add 5 mL of PEG-200 to the flask to serve as the solvent.[5]

  • Heat the reaction mixture to 100 °C with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 20 mL of 0.2 M HCl solution to the flask to precipitate the crude product.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product in a vacuum oven to obtain the 5-arylidenehydantoin.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of hydantoin with various aromatic aldehydes using a guanidine hydrochloride-triethylamine catalyst system in PEG-200, as reported in the literature.[5] These values can be used as a benchmark when optimizing reactions with this compound.

Table 1: Representative Data for Knoevenagel Condensation of Hydantoin with Aromatic Aldehydes

AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeGnHCl-TEAPEG-200100288
4-MethoxybenzaldehydeGnHCl-TEAPEG-2001002.592
4-ChlorobenzaldehydeGnHCl-TEAPEG-200100390
4-NitrobenzaldehydeGnHCl-TEAPEG-2001001.595

Data adapted from a study on guanidine hydrochloride-catalyzed reactions.[5]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Knoevenagel Condensation

G A Combine Reactants: Hydantoin, Aldehyde, 1,1-Dimethylguanidine HCl B Add Triethylamine and PEG-200 A->B C Heat to 100°C with Stirring B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate with 0.2 M HCl E->F G Filter and Wash with Water F->G H Dry Product G->H

Caption: Workflow for the Guanidine-Catalyzed Knoevenagel Condensation.

Diagram 2: Plausible Catalytic Cycle for Guanidine-Catalyzed Knoevenagel Condensation

G cluster_0 cluster_1 cluster_2 A Active Methylene (R-CH2-Z) C Enolate Intermediate (R-CH(-)-Z) A->C Deprotonation B Guanidine Base D Protonated Guanidinium B->D Protonation F Alkoxide Intermediate C->F Nucleophilic Attack D->B Catalyst Regeneration G β-Hydroxy Adduct D->G Proton Transfer E Aldehyde (R'-CHO) E->F F->G H α,β-Unsaturated Product G->H Dehydration I Water G->I

Caption: Proposed Mechanism for Guanidine-Catalyzed Knoevenagel Condensation.

References

Application Notes and Protocols for 1,1-Dimethylguanidine Hydrochloride Mediated Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of various heterocyclic compounds utilizing 1,1-dimethylguanidine hydrochloride as a key reagent. The information is intended to guide researchers in the efficient synthesis of pyrimidines, with an exploration of potential pathways for quinazoline and triazine synthesis.

Introduction

This compound is a versatile and readily available reagent for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. Its utility stems from the nucleophilic nature of the guanidine moiety, enabling cyclocondensation reactions with various electrophilic partners. This document focuses on its application in the synthesis of pyrimidines, a class of heterocycles of significant medicinal importance.

Synthesis of 2-(Dimethylamino)pyrimidines

The most well-documented application of this compound in heterocycle synthesis is the formation of 2-(dimethylamino)pyrimidines through condensation with 1,3-dicarbonyl compounds. This reaction, a variation of the Pinner synthesis, provides a straightforward and efficient route to a diverse range of substituted pyrimidines.

General Reaction Scheme

The reaction proceeds via a cyclocondensation mechanism where the 1,1-dimethylguanidine acts as the N-C-N building block, reacting with the 1,3-dicarbonyl compound.

Diagram of the General Pyrimidine Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 1_1_DMG 1,1-Dimethylguanidine Hydrochloride Base Base (e.g., NaOEt, KOH) 1_1_DMG->Base Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) Dicarbonyl->Base Solvent Solvent (e.g., Ethanol) Base->Solvent Conditions Heating (Reflux) Solvent->Conditions Crude Crude Product Mixture Conditions->Crude Purification Purification (e.g., Recrystallization, Column Chromatography) Crude->Purification Final 2-(Dimethylamino)pyrimidine Derivative Purification->Final

Caption: General workflow for the synthesis of 2-(dimethylamino)pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(dimethylamino)pyrimidine derivatives from this compound and different 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetylacetoneNaOEtEthanolReflux6-20Not specified[1]
Diethyl malonateNaOEtEthanolReflux4-6Not specified[2]
β-Diketones (general)-----[3]
β-Ketoesters (general)KOHEthanolNot specifiedNot specifiedNot specified[4]

Note: Specific yield data for reactions with this compound is limited in the literature. The provided information is based on analogous reactions with similar guanidine derivatives. Researchers are encouraged to optimize reaction conditions for specific substrates.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidine

This protocol is adapted from the general procedure for the synthesis of pyrimidines from guanidine derivatives and β-dicarbonyl compounds.[1]

Materials:

  • This compound

  • Acetylacetone

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To the stirred solution, add this compound (1.0 equivalent).

  • Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 2-(Dimethylamino)quinazolines

The synthesis of quinazolines directly employing this compound as a primary building block is not as extensively documented as pyrimidine synthesis. However, a plausible synthetic route involves the condensation of 1,1-dimethylguanidine with a 2-aminobenzonitrile derivative. This approach would lead to the formation of a 2-(dimethylamino)-4-aminoquinazoline.

Proposed Reaction Scheme

This proposed pathway involves the initial formation of an amidine from the nitrile, followed by intramolecular cyclization.

Diagram of the Proposed Quinazoline Synthesis Pathway

G Start 2-Aminobenzonitrile Derivative Intermediate N-(2-cyanophenyl)amidine Intermediate Start->Intermediate Condensation Reagent 1,1-Dimethylguanidine Hydrochloride Reagent->Intermediate Product 2-(Dimethylamino)-4-amino quinazoline Derivative Intermediate->Product Intramolecular Cyclization

Caption: Proposed pathway for the synthesis of 2-(dimethylamino)quinazolines.

Experimental Protocol: (Proposed) Synthesis of a 2-(Dimethylamino)-4-aminoquinazoline Derivative

This is a proposed protocol based on general methods for quinazoline synthesis from 2-aminobenzonitriles. Optimization of reaction conditions will be necessary.

Materials:

  • Substituted 2-aminobenzonitrile

  • This compound

  • Strong base (e.g., Sodium hydride, NaH)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Standard reaction glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Add this compound (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the substituted 2-aminobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 1,3,5-Triazines

The literature on the direct synthesis of 1,3,5-triazines using this compound is sparse. In principle, cyclotrimerization of a cyanoguanidine derivative could lead to a triazine, or a step-wise construction involving a biguanide derivative and an ester could be envisioned. A known method involves the condensation of metformin (a dimethylbiguanide) with esters to form 2,4-diamino-6-substituted-1,3,5-triazines, suggesting a potential, albeit indirect, route starting from 1,1-dimethylguanidine.[5]

Proposed Conceptual Pathway

Given the lack of direct evidence, a hypothetical pathway could involve the conversion of 1,1-dimethylguanidine to a biguanide intermediate, followed by cyclization.

Diagram of a Conceptual Triazine Synthesis Pathway

G Start 1,1-Dimethylguanidine Hydrochloride Step1 Conversion to 1,1-Dimethylbiguanide Start->Step1 Intermediate 1,1-Dimethylbiguanide Step1->Intermediate Product 2-Amino-4-(dimethylamino)- 6-R-1,3,5-triazine Intermediate->Product Cyclocondensation Reagent2 Ester or equivalent (R-COOR') Reagent2->Product

Caption: Conceptual pathway for the synthesis of a 1,3,5-triazine derivative.

Due to the speculative nature of this pathway for this compound, a detailed experimental protocol is not provided. Researchers interested in this synthesis are advised to consult literature on the synthesis of biguanides and their subsequent cyclization reactions.

Reaction Mechanism: Pinner-Type Pyrimidine Synthesis

The formation of a 2-(dimethylamino)pyrimidine from a β-diketone and this compound proceeds through a series of nucleophilic addition and condensation steps.

Diagram of the Pinner-Type Pyrimidine Synthesis Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism DMG 1,1-Dimethylguanidine (free base) Step1 Nucleophilic attack of guanidine N on carbonyl C DMG->Step1 Diketone β-Diketone (enol form) Diketone->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Iminium Intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product 2-(Dimethylamino)pyrimidine Step4->Product

Caption: Simplified mechanism of the Pinner-type synthesis of 2-(dimethylamino)pyrimidines.

Conclusion

This compound is a valuable reagent for the synthesis of 2-(dimethylamino)pyrimidines via condensation with 1,3-dicarbonyl compounds. While its application in the direct synthesis of quinazolines and triazines is less established, plausible synthetic routes can be proposed, offering avenues for further research and methodology development. The protocols and data presented herein serve as a foundation for researchers to explore the utility of this versatile building block in the creation of diverse heterocyclic libraries for drug discovery and development.

References

Application Note: HPLC Method for the Quantification of 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine hydrochloride is a related substance of Metformin, a widely used oral anti-diabetic drug.[1][2][3] The quantification of impurities and related substances is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The described method is based on established principles of hydrophilic interaction chromatography (HILIC) and is suitable for use in research and quality control laboratories.[3]

Principle

This method utilizes a HILIC column to achieve separation of the highly polar 1,1-Dimethylguanidine from other related substances and the active pharmaceutical ingredient (API).[3] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, and the separation is based on the partitioning of the analyte between the mobile phase and the water-enriched layer on the surface of the polar stationary phase. Detection is typically carried out using a UV detector at a low wavelength, as guanidine compounds have low UV absorbance.[3]

Experimental

Instrumentation and Materials
  • HPLC System: A system capable of delivering a precise and stable mobile phase flow, equipped with a UV detector. An ACQUITY UPLC H-Class system or equivalent is suitable.[3]

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[3]

  • Data Acquisition and Processing: Empower™ 2 CDS software or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase 80:20 (v/v) Acetonitrile: 30 mM Potassium Phosphate Buffer (pH 2.2)[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 40 °C[3]
Detection UV at 232 nm[1][4]
Injection Volume 1.0 µL[3]
Run Time Approximately 10 minutes
Preparation of Solutions

30 mM Potassium Phosphate Buffer (pH 2.2): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 30 mM solution. Adjust the pH to 2.2 with phosphoric acid.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 30 mM potassium phosphate buffer (pH 2.2) in an 80:20 (v/v) ratio.[3] Degas the mobile phase before use.

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 70:30 acetonitrile:water).[3]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. For drug product, a more complex extraction procedure may be required to remove excipients.

Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as retention time repeatability (RSD ≤ 2.0%), peak area repeatability (RSD ≤ 2.0%), and tailing factor (T ≤ 2.0).

  • Calibration Curve: Inject the working standard solutions in increasing order of concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Identify and integrate the peak corresponding to 1,1-Dimethylguanidine in the sample chromatogram.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Retention Time (min)Report~ X.XX
Tailing Factor≤ 2.0~ X.X
Theoretical Plates≥ 2000~ XXXX
RSD of Peak Area (%)≤ 2.0~ X.X
RSD of Retention Time (%)≤ 2.0~ X.X

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
0.1
0.5
1.0
2.5
5.0
10.0
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prep_mobile_phase Prepare Mobile Phase (ACN:Buffer 80:20) system_prep System Preparation & Equilibration prep_mobile_phase->system_prep prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability calibration Calibration Curve Generation prep_standards->calibration prep_samples Prepare Sample Solutions sample_injection Sample Injection prep_samples->sample_injection system_prep->system_suitability system_suitability->calibration calibration->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Analyte peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC quantification of 1,1-Dimethylguanidine.

Conclusion

The described HPLC method using a HILIC column is demonstrated to be suitable for the accurate and precise quantification of this compound. The method is straightforward, reproducible, and can be readily implemented in a quality control setting for the analysis of metformin-related substances in pharmaceutical ingredients and formulations. Proper validation of the method in accordance with regulatory guidelines is recommended before its application to routine analysis.

References

Application Notes and Protocols for LC-MS/MS Analysis of 1,1-Dimethylguanidine Hydrochloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine hydrochloride is a small polar molecule of significant interest in pharmaceutical development, both as a potential impurity and a degradation product of active pharmaceutical ingredients like metformin. Its analysis, along with its reaction products, is crucial for ensuring drug safety and stability. This document provides detailed application notes and protocols for the quantitative analysis of 1,1-Dimethylguanidine and its primary reaction products—guanylurea and melamine—using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The methodologies outlined below are designed to be adaptable for various matrices including pharmaceutical formulations, urine, and plasma, catering to the needs of researchers in drug metabolism, pharmacokinetics, and quality control.

Analytical Strategy Overview

The core of the analytical strategy involves the separation of these polar analytes using Hydrophilic Interaction Liquid Chromatography (HILIC), followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Pharmaceuticals Pharmaceuticals Dilution Dilution Pharmaceuticals->Dilution HILIC_Separation HILIC Separation Dilution->HILIC_Separation Biological_Fluids Biological Fluids (Urine/Plasma) Protein_Precipitation Protein Precipitation Biological_Fluids->Protein_Precipitation Plasma Dilution_Filtration Dilution & Filtration Biological_Fluids->Dilution_Filtration Urine Protein_Precipitation->HILIC_Separation Dilution_Filtration->HILIC_Separation ESI_Ionization ESI+ Ionization HILIC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

General analytical workflow for 1,1-Dimethylguanidine and its reaction products.

Quantitative Data

The following tables summarize the essential mass spectrometry parameters for the detection and quantification of 1,1-Dimethylguanidine and its key reaction products. These parameters can be used to build an acquisition method on a triple quadrupole mass spectrometer.

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityUse
1,1-Dimethylguanidine 102.160.120PositiveQuantifier
102.144.125PositiveQualifier
Guanylurea 103.160.115PositiveQuantifier
103.143.120PositiveQualifier
Melamine 127.085.020PositiveQuantifier[1]
127.068.030PositiveQualifier

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Experimental Protocols

Protocol 1: Analysis in Pharmaceutical Formulations

This protocol is designed for the quantification of 1,1-Dimethylguanidine and its reaction products as impurities in a drug substance or finished product.

1. Sample Preparation:

  • Accurately weigh and transfer 100 mg of the powdered pharmaceutical formulation into a 100 mL volumetric flask.

  • Add approximately 70 mL of a diluent (80:20 acetonitrile:water, v/v) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • For analysis, further dilute the solution as needed to fall within the calibration curve range.

  • Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 7.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole with ESI source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: As listed in Table 1.

Protocol 2: Analysis in Human Urine

This protocol is suitable for metabolic or pharmacokinetic studies.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

  • Add 400 µL of acetonitrile containing an appropriate internal standard to precipitate proteins and dilute the sample.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Protocol 3: Analysis in Human Plasma

This protocol is designed for pharmacokinetic and drug metabolism studies involving plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate).

  • Vortex and transfer to an LC autosampler vial.

2. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols and the relationship between the parent compound and its reaction products.

cluster_workflow Detailed Experimental Workflow start Start: Sample Collection sample_prep Sample Preparation (Matrix-specific) start->sample_prep lc_separation HILIC LC Separation sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end_node End: Report Generation data_analysis->end_node

Step-by-step experimental workflow from sample to result.

cluster_products Reaction Products parent 1,1-Dimethylguanidine (Parent Compound) guanylurea Guanylurea parent->guanylurea Hydrolysis melamine Melamine parent->melamine Synthesis Impurity dimethylamine Dimethylamine parent->dimethylamine Degradation

Relationship between 1,1-Dimethylguanidine and its reaction products.

Conclusion

The LC-MS/MS methods detailed in this document provide a robust and sensitive approach for the quantitative analysis of this compound and its primary reaction products. The provided protocols for pharmaceutical formulations, urine, and plasma can be readily implemented in a variety of research and quality control settings. Proper method validation should be performed in accordance with the relevant regulatory guidelines for each specific application.

References

The Rising Utility of 1,1-Dimethylguanidine Hydrochloride: A Potent, Non-Nucleophilic Strong Base for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organic synthesis, the demand for strong, yet non-nucleophilic, bases is ever-present. These reagents are crucial for promoting a variety of transformations, from deprotonation and elimination reactions to the activation of substrates in catalysis, all while minimizing undesired side reactions. Among the arsenal of available bases, 1,1-Dimethylguanidine hydrochloride has emerged as a versatile and powerful tool for researchers, scientists, and drug development professionals. Its combination of high basicity, low nucleophilicity, and favorable solubility profile makes it an attractive alternative to more traditional, sterically hindered amine bases. This application note provides a comprehensive overview of the properties and applications of this compound, complete with comparative data and illustrative protocols to guide its effective use in the laboratory.

Physicochemical Properties and Advantages

1,1-Dimethylguanidine is a strong organic base, a characteristic attributed to the resonance stabilization of its conjugate acid, the 1,1-dimethylguanidinium ion. The positive charge is delocalized over three nitrogen atoms, rendering the parent base thermodynamically favorable to protonate. The hydrochloride salt is a convenient and stable form for storage and handling.

PropertyValueReference
pKa of Conjugate Acid ~13.6 (Guanidine)[1]
Appearance White to light yellow solid[2]
Solubility Highly soluble in polar solvents like water and alcohol.[3]

The key advantage of 1,1-Dimethylguanidine lies in its non-nucleophilic nature, a direct consequence of the steric hindrance provided by the two methyl groups on one of the nitrogen atoms. This steric bulk impedes the nitrogen's ability to participate in nucleophilic attack at electrophilic centers, thereby favoring its role as a proton abstractor. This selectivity is paramount in reactions where sensitive functional groups are present.

Applications in Organic Synthesis

While specific, detailed protocols in peer-reviewed literature are still emerging, the utility of this compound as a non-nucleophilic strong base can be inferred from its known applications and the behavior of similar guanidine bases.

Catalysis of Condensation Reactions

Guanidines are effective catalysts for various condensation reactions. Their strong basicity allows for the deprotonation of weakly acidic C-H, N-H, and O-H bonds, generating reactive nucleophiles for subsequent additions.

Conceptual Experimental Workflow for a Knoevenagel-type Condensation:

G reagents Reactants (Aldehyde/Ketone + Active Methylene Compound) reaction Reaction Mixture reagents->reaction base 1,1-Dimethylguanidine HCl + Co-base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction workup Aqueous Work-up reaction->workup Stirring at RT or heating product Purified Product workup->product Extraction & Purification

Caption: General workflow for a this compound catalyzed condensation reaction.

Dehydrohalogenation and Elimination Reactions

The strong basicity of 1,1-Dimethylguanidine makes it a suitable candidate for promoting E2 elimination reactions to form alkenes from alkyl halides. Its non-nucleophilic character is particularly advantageous in minimizing competing SN2 substitution reactions.[4]

Hypothetical Comparison with Other Non-Nucleophilic Bases in a Dehydrohalogenation Reaction:

While direct comparative data for 1,1-Dimethylguanidine is limited, a hypothetical comparison based on the known properties of guanidine bases suggests its potential efficacy.

BasepKa of Conjugate AcidExpected ReactivityPotential Advantages
1,1-Dimethylguanidine ~13.6HighGood solubility, cost-effective
DBU ~13.5 in MeCNHighWell-established, liquid
DBN ~12.7 in MeCNModerate to HighSimilar to DBU
Barton's Base ~14 in H2O/EtOHVery HighHighly hindered, non-nucleophilic
Synthesis of Heterocyclic Compounds

Guanidines are valuable building blocks and reagents in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[5][6] They can act as both a strong base to facilitate cyclization and as a source of nitrogen atoms in the final ring system.

Logical Relationship in Heterocycle Synthesis:

G cluster_0 Starting Materials cluster_1 Reagents Bifunctional Precursor Bifunctional Precursor Reaction Reaction Bifunctional Precursor->Reaction 1,1-Dimethylguanidine HCl 1,1-Dimethylguanidine HCl 1,1-Dimethylguanidine HCl->Reaction Base/N-source Solvent Solvent Solvent->Reaction Cyclized Intermediate Cyclized Intermediate Reaction->Cyclized Intermediate Heterocyclic Product Heterocyclic Product Cyclized Intermediate->Heterocyclic Product Aromatization/Tautomerization

Caption: Role of this compound in heterocyclic synthesis.

Detailed Experimental Protocols

While specific literature protocols for many applications of this compound are not yet widely published, the following conceptual protocols are provided based on its known reactivity and general procedures for similar bases. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for a this compound Catalyzed Knoevenagel Condensation

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene compound (1.1 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous potassium carbonate (1.2 mmol)

  • Anhydrous solvent (e.g., Ethanol, DMF, 5 mL)

  • Stir bar

  • Round-bottom flask

  • Condenser (if heating)

Procedure:

  • To a dry round-bottom flask equipped with a stir bar, add the aldehyde or ketone, the active methylene compound, this compound, and anhydrous potassium carbonate.

  • Add the anhydrous solvent to the flask.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired condensed product.

Protocol 2: General Procedure for a this compound Promoted Dehydrohalogenation

Materials:

  • Alkyl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Anhydrous potassium carbonate (2.0 mmol)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, THF, 10 mL)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the alkyl halide and the anhydrous aprotic solvent.

  • Add this compound and anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by distillation or column chromatography to yield the desired alkene.

Conclusion

This compound is a promising non-nucleophilic strong base with significant potential in a wide range of organic transformations. Its high basicity, coupled with steric hindrance that minimizes nucleophilic side reactions, makes it a valuable tool for modern synthetic chemistry. While more detailed and comparative studies are needed to fully elucidate its scope and limitations, the information and conceptual protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this versatile reagent in their own synthetic endeavors. As the demand for efficient and selective synthetic methods continues to grow, this compound is poised to become an increasingly important component of the organic chemist's toolkit.

References

Application Notes and Protocols: Solubility Profile of 1,1-Dimethylguanidine Hydrochloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the solubility of 1,1-Dimethylguanidine hydrochloride, a compound of significant interest in pharmaceutical research. The following sections detail its solubility in a range of common organic solvents, presenting both qualitative and quantitative data. A standardized experimental protocol for determining solubility is also provided to ensure reproducible and accurate measurements in your laboratory setting.

Introduction

This compound, also widely known as Metformin hydrochloride, is a biguanide class compound. Understanding its solubility characteristics in various organic solvents is crucial for a multitude of applications, including formulation development, analytical method development, and in vitro/in vivo studies. The polarity of the solvent plays a significant role in the dissolution of this hydrophilic molecule.

Solubility Data

The solubility of this compound has been evaluated in several common organic solvents. The data, compiled from various sources, is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the crystalline form of the solute.

Table 1: Solubility of this compound in Common Solvents

Solvent ClassSolventQuantitative SolubilityQualitative Solubility
Aqueous Water50 mg/mL[1]Freely soluble[1], Easily soluble[2], Highly soluble[3]
Alcohols MethanolData not availableSoluble[2]
EthanolData not availableSlightly soluble[2], Sparingly soluble
n-PropanolVery low in pure solventData not available
IsopropanolData not availableData not available
Aprotic Solvents Dimethyl Sulfoxide (DMSO)50 mM[1]Soluble[2], Sparingly soluble
N,N-Dimethylformamide (DMF)Very low in pure solventSparingly soluble
AcetonitrileVery low in pure solventData not available
AcetoneData not availablePractically insoluble[1]
Chlorinated Solvents Dichloromethane (Methylene Chloride)Data not availablePractically insoluble[1]
ChloroformData not availableInsoluble[2]
Ethers Diethyl EtherData not availableInsoluble[2]
Tetrahydrofuran (THF)Data not availableData not available
Hydrocarbons TolueneData not availableData not available

Note: "Data not available" indicates that specific quantitative or qualitative values were not found in the searched literature. "Very low" is based on a study indicating minimal solubility in the pure organic solvent[4].

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a chosen organic solvent.

3.1. Materials

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

3.3. Diagram of Experimental Workflow

experimental_workflow Workflow for Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute + Solvent) equilibrate 2. Equilibrate (e.g., 24-48h at 25°C with agitation) prep->equilibrate separate 3. Phase Separation (Centrifugation) equilibrate->separate sample 4. Sample & Filter Supernatant separate->sample quantify 5. Quantify Concentration (e.g., HPLC) sample->quantify result 6. Calculate Solubility quantify->result

Caption: Experimental workflow for determining the solubility of a compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in a signaling pathway related to its solubility, a logical diagram can illustrate the factors influencing its solubility.

solubility_factors Factors Influencing Solubility cluster_solute cluster_solvent solubility Solubility of 1,1-Dimethylguanidine HCl solute_props Solute Properties solute_props->solubility polarity High Polarity h_bond Hydrogen Bonding Capacity solvent_props System Conditions solvent_props->solubility solvent_polarity Solvent Polarity temperature Temperature

Caption: Key factors that determine the solubility of a compound.

Conclusion

The information presented in these application notes provides a foundational understanding of the solubility of this compound in common organic solvents. The provided experimental protocol offers a standardized method for researchers to determine solubility in their specific solvent systems, ensuring consistency and comparability of data across different studies. A thorough understanding of solubility is paramount for the successful development and application of this important pharmaceutical compound.

References

Application Notes & Protocols: Step-by-Step Synthesis of Pyrimidine Derivatives Using 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a 2-amino-pyrimidine derivative starting from 1,1-Dimethylguanidine hydrochloride. Guanidine derivatives are pivotal structural motifs in a vast array of biologically active compounds and are key building blocks in medicinal chemistry. The described methodology focuses on the condensation reaction between this compound and a β-ketoester to yield a substituted pyrimidine, a core structure found in numerous pharmaceuticals.

Introduction

1,1-Dimethylguanidine is a versatile reagent in organic synthesis, primarily utilized as a strong, non-nucleophilic base and as a precursor for the synthesis of more complex guanidine-containing molecules.[1] Its hydrochloride salt is a stable, easy-to-handle solid, making it a convenient starting material for various chemical transformations. One of the most significant applications of guanidines in heterocyclic chemistry is their reaction with 1,3-dicarbonyl compounds to form pyrimidine rings.[2][3] Pyrimidine scaffolds are of great interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

This protocol details the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine, a representative pyrimidine derivative, through the cyclocondensation of this compound with ethyl acetoacetate.

Experimental Protocols

Synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine

This procedure is adapted from general methods for pyrimidine synthesis from guanidines and β-ketoesters.[2][3][5]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in absolute ethanol (50 mL).

  • Addition of Base: To the stirred solution, slowly add sodium ethoxide (3.4 mL of a 21% solution in ethanol, 10 mmol) at room temperature. Stir the mixture for 15 minutes.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of ~7 is reached.

  • Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with cold diethyl ether (2 x 20 mL) and filtered to remove any unreacted starting materials and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
2-(dimethylamino)-4-hydroxy-6-methylpyrimidineC7H11N3O153.181.531.2581.7188-191

Visualizations

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis of 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine.

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 1_1_DMG_HCl 1,1-Dimethylguanidine HCl in Ethanol Reaction_Mixture Combine and Reflux (6h) 1_1_DMG_HCl->Reaction_Mixture NaOEt Sodium Ethoxide Solution NaOEt->Reaction_Mixture EtAcAc Ethyl Acetoacetate EtAcAc->Reaction_Mixture Neutralization Neutralize with Acetic Acid Reaction_Mixture->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Trituration Triturate with Diethyl Ether Evaporation->Trituration Recrystallization Recrystallize from Ethanol/Water Trituration->Recrystallization Product Pure 2-(dimethylamino)-4-hydroxy-6-methylpyrimidine Recrystallization->Product signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Pyrimidine_Derivative Synthesized Pyrimidine Derivative Pyrimidine_Derivative->Kinase_A Inhibits

References

Troubleshooting & Optimization

Troubleshooting low yield in 1,1-Dimethylguanidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield reactions during the synthesis of 1,1-Dimethylguanidine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a significant portion of the limiting reagent remaining unreacted.

  • Moisture Contamination: The presence of water can lead to hydrolysis of starting materials or intermediates, reducing the yield of the desired product.

  • Side Reactions: Competing side reactions can consume starting materials, leading to the formation of unwanted byproducts.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the starting materials, particularly dicyandiamide and dimethylammonium chloride, are pure and dry.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Ensure the reaction mixture is maintained at the recommended temperature.

  • Control Stoichiometry: Carefully measure the reactants to ensure the correct molar ratios are used. An excess of one reactant may be beneficial in some cases to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents to minimize moisture contamination.

Q2: I am observing the formation of an insoluble white precipitate that is not my product. What could it be?

An unexpected precipitate could be a number of byproducts. A likely candidate is melamine, which can be formed from the trimerization of cyanamide, an intermediate in the reaction of dicyandiamide.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating, as high temperatures can promote the formation of melamine and other polymeric byproducts.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that might favor side reactions.

  • Purification: The desired this compound is typically soluble in alcohols, which can be used to separate it from insoluble impurities like melamine through filtration.

Q3: How can I effectively purify my crude this compound?

Recrystallization is a common and effective method for purifying this compound.

Troubleshooting Steps:

  • Solvent Selection: A key step is choosing an appropriate solvent. Alcohols, such as ethanol or methanol, are often good choices as this compound is soluble in them at elevated temperatures and less soluble at lower temperatures. A mixed solvent system, such as ethanol/water, can also be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can increase the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Q4: My final product is hygroscopic and difficult to handle. How can I mitigate this?

Guanidine salts are often hygroscopic.

Troubleshooting Steps:

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water or solvent.

  • Storage: Store the purified this compound in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride) to prevent moisture absorption.

Data Presentation: Reaction Parameter Effects on Yield

While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes the expected qualitative effects of key reaction parameters on yield, based on established principles of guanidine synthesis.

ParameterConditionExpected Impact on YieldRationale
Temperature Too LowLowInsufficient energy to overcome the activation energy barrier, leading to a slow or incomplete reaction.
Optimal (e.g., 120-130°C for dicyandiamide route)HighProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition or side reactions.
Too HighLowPromotes the formation of byproducts such as melamine and other polymers, and can lead to decomposition of the desired product.
Reaction Time Too ShortLowThe reaction has not had sufficient time to go to completion.
OptimalHighAllows for maximum conversion of starting materials to the product.
Too LongMay DecreaseCan lead to the formation of degradation products or an increase in side reactions.
Stoichiometry (Dimethylammonium chloride:Dicyandiamide) LowLowDicyandiamide will be in excess, leading to incomplete conversion of the limiting reagent.
Optimal (e.g., ~2:1)HighEnsures complete reaction of the dicyandiamide. A slight excess of the amine salt can help drive the reaction.
HighNo significant increase, may complicate purificationThe excess dimethylammonium chloride will need to be removed during purification.

Experimental Protocols

Key Experiment: Synthesis of this compound from Dicyandiamide

This protocol is adapted from the classical synthesis of dimethylguanidine.

Materials:

  • Dicyandiamide

  • Dimethylammonium chloride

  • Glycerol (for heating bath)

  • Ethanol (for extraction/purification)

Procedure:

  • Reaction Setup: In a large test tube or round-bottom flask, thoroughly mix dicyandiamide and dimethylammonium chloride in a 1:2 molar ratio.

  • Heating: Immerse the reaction vessel in a preheated glycerol bath at 120-130°C. The mixture will melt and the reaction will commence.

  • Reaction: Maintain the temperature for approximately 2-3 hours. The reaction mixture will solidify upon completion.

  • Isolation and Purification:

    • Allow the reaction vessel to cool to room temperature.

    • Break up the solid product and transfer it to a flask.

    • Add hot ethanol to the solid and stir to dissolve the this compound, leaving behind any insoluble impurities.

    • Filter the hot solution to remove any insoluble byproducts.

    • Allow the ethanolic solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Visualizations

experimental_workflow start Start reagents Mix Dicyandiamide and Dimethylammonium Chloride (1:2) start->reagents heating Heat in Glycerol Bath (120-130°C, 2-3h) reagents->heating cooling Cool to Room Temperature heating->cooling extraction Extract with Hot Ethanol cooling->extraction filtration Hot Filtration of Ethanolic Solution extraction->filtration crystallization Cool Filtrate to Induce Crystallization filtration->crystallization isolation Isolate Crystals via Vacuum Filtration crystallization->isolation washing Wash Crystals with Cold Ethanol isolation->washing drying Dry Product Under Vacuum washing->drying end Pure 1,1-Dimethylguanidine HCl drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low Yield Observed sub_node_reagents Check Reagent Quality (Purity, Dryness) low_yield->sub_node_reagents sub_node_conditions Verify Reaction Conditions (Temperature, Time) low_yield->sub_node_conditions sub_node_stoichiometry Confirm Stoichiometry low_yield->sub_node_stoichiometry sub_node_impurities Investigate Side Reactions and Impurities low_yield->sub_node_impurities solution_reagents Use Pure, Dry Reagents sub_node_reagents->solution_reagents solution_conditions Optimize Temperature and Time (Monitor with TLC/NMR) sub_node_conditions->solution_conditions solution_stoichiometry Adjust Molar Ratios sub_node_stoichiometry->solution_stoichiometry solution_impurities Modify Conditions to Minimize Side Reactions; Purify Product sub_node_impurities->solution_impurities

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway dicyandiamide Dicyandiamide intermediate Intermediate Formation (e.g., Cyanamide derivative) dicyandiamide->intermediate Heat side_reaction Side Reactions dicyandiamide->side_reaction High Temp. dimethylammonium_chloride Dimethylammonium Chloride dimethylammonium_chloride->intermediate product 1,1-Dimethylguanidine HCl intermediate->product melamine Melamine/Polymer Formation side_reaction->melamine

Caption: Simplified reaction pathway and potential side reactions.

Common side reactions with 1,1-Dimethylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a salt of the organic compound 1,1-Dimethylguanidine. It is primarily used in two main areas:

  • In biological research, it acts as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO).[1] NO is a critical signaling molecule in various physiological and pathological processes.

  • In organic synthesis, it can be used as a basic catalyst for various reactions, such as the Knoevenagel condensation, which is a key step in the synthesis of various organic molecules.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound and its related salts can cause skin and eye irritation, and may also be irritating to the respiratory system. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area thoroughly with water.

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Section 1: Organic Synthesis Applications (e.g., Knoevenagel Condensation)

Problem 1: Low or no product yield in a guanidine-catalyzed reaction.

  • Possible Cause 1: Inactive Catalyst. The catalytic activity of this compound can be affected by moisture or improper storage.

    • Solution: Ensure the reagent is dry. If necessary, dry the compound under vacuum. Store it in a desiccator.

  • Possible Cause 2: Incorrect Solvent. The polarity and protic nature of the solvent can significantly impact the reaction.[2] 1,1-Dimethylguanidine is highly soluble in polar solvents like water and alcohol.[2]

    • Solution: If the reaction is sluggish, consider switching to a more polar aprotic solvent. Refer to literature for solvent recommendations for your specific reaction.

  • Possible Cause 3: Suboptimal Reaction Temperature. The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential side product formation at higher temperatures.

  • Possible Cause 4: Incorrect pH. The basicity of the reaction medium is crucial for the catalytic activity of guanidine.

    • Solution: For the hydrochloride salt, a base is often required to liberate the free guanidine. Ensure the appropriate amount of a non-nucleophilic base is used. The choice of base can be critical; common choices include triethylamine or potassium carbonate.

Problem 2: Formation of multiple products or byproducts.

  • Possible Cause 1: Side Reactions. Guanidines are strong bases and can promote undesired side reactions, such as self-condensation of the starting materials or decomposition of the product.

    • Solution: Lowering the reaction temperature or reducing the amount of catalyst may help to minimize side reactions.

  • Possible Cause 2: Impure Starting Materials. Impurities in the starting materials can lead to the formation of byproducts.

    • Solution: Ensure the purity of your starting materials by purification (e.g., distillation, recrystallization) before use.

Section 2: Biological Applications (e.g., Nitric Oxide Synthase Inhibition Assays)

Problem 1: Inconsistent or non-reproducible IC50 values for NOS inhibition.

  • Possible Cause 1: Solubility Issues. this compound is generally soluble in aqueous buffers, but precipitation can occur at high concentrations or in the presence of other media components.

    • Solution: Prepare fresh stock solutions and visually inspect for any precipitation before use. If solubility is an issue, consider using a different buffer system or adding a small amount of a biocompatible co-solvent like DMSO (ensure the final concentration does not affect the assay).

  • Possible Cause 2: Instability of the Compound. The stability of this compound in your specific assay buffer and conditions may be a factor.

    • Solution: Prepare fresh solutions for each experiment. Assess the stability of the compound under your experimental conditions (e.g., by HPLC) if inconsistencies persist.

  • Possible Cause 3: Variability in Enzyme Activity. The activity of the NOS enzyme can vary between batches and with storage time.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature. Run a positive control with a known inhibitor to ensure the enzyme is active and the assay is performing as expected.

Problem 2: Unexpected or off-target effects in cell-based assays.

  • Possible Cause 1: Non-specific Binding or Cytotoxicity. At high concentrations, this compound may exhibit cytotoxic effects or interact with other cellular components, leading to off-target effects.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where the compound is not toxic to the cells. Use the lowest effective concentration for your inhibition studies.

  • Possible Cause 2: Alteration of Cellular pH. As a basic compound, high concentrations of 1,1-Dimethylguanidine could potentially alter the pH of the cell culture medium.

    • Solution: Ensure your cell culture medium is well-buffered. Check the pH of the medium after adding the compound, especially at the highest concentrations used.

Quantitative Data Summary

Table 1: Inhibitory Potency of 1,1-Dimethylguanidine against Nitric Oxide Synthase (NOS) Isoforms

Guanidine CompoundRelative Potency against Inducible NOS (iNOS)Relative Potency against Constitutive NOS (cNOS)
AminoguanidineHighLow
L-NMMAHighHigh
1,1-Dimethylguanidine Moderate (10x less potent than Aminoguanidine) High
MethylguanidineLow (100x less potent than Aminoguanidine)Not specified

Data adapted from a comparative study on the inhibition of nitric oxide formation by various guanidines.[1] This table highlights that 1,1-Dimethylguanidine is a relatively potent inhibitor of both inducible and constitutive NOS isoforms.

Table 2: Troubleshooting Impact on a Generic Guanidine-Catalyzed Condensation Reaction

ParameterStandard ConditionProblematic OutcomeTroubleshooting ActionExpected Improved Outcome
Catalyst Loading 10 mol%Low yield (<30%)Increase to 20 mol%Increased yield (>60%)
Temperature Room TemperatureNo reactionHeat to 60 °CReaction proceeds to completion
Solvent TolueneLow conversionSwitch to DMFHigher conversion and yield
Reaction Time 2 hoursIncomplete reactionExtend to 6 hoursReaction goes to completion

This table provides a generalized summary of how adjusting reaction parameters can address common issues in guanidine-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using this compound as a Catalyst Precursor

This protocol describes a general method for the condensation of an aldehyde with an active methylene compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Triethylamine (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Ethanol, DMF) (5 mL)

  • Round-bottom flask with a magnetic stirrer

  • TLC plates

Procedure:

  • To a dry round-bottom flask, add the aldehyde, active methylene compound, and this compound.

  • Add the anhydrous solvent, followed by the triethylamine.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on NOS activity. The specific details may vary depending on the source of the enzyme and the detection method used.

Materials:

  • Purified NOS enzyme (inducible or constitutive)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • This compound (inhibitor)

  • Griess Reagent (for nitrite detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

    • Prepare a reaction mixture containing L-Arginine, NADPH, and BH4 in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of NOS enzyme to each well.

    • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37 °C).

  • Initiate Reaction:

    • Start the reaction by adding the reaction mixture to each well.

  • Incubation:

    • Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes).

  • Stop Reaction and Detect Nitrite:

    • Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

    • Add Griess Reagent to each well to measure the amount of nitrite (a stable product of NO oxidation) produced.

  • Measure Absorbance:

    • Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, & 1,1-DMG-HCl B Add Solvent & Triethylamine A->B Mix C Stir at Appropriate Temperature B->C Initiate D Monitor by TLC C->D During Reaction E Cool to RT D->E Reaction Complete F Isolate Crude Product (Filtration or Evaporation) E->F G Purify (Recrystallization or Chromatography) F->G

Caption: Experimental workflow for Knoevenagel condensation.

NOS_Inhibition_Pathway cluster_pathway Nitric Oxide Synthesis Pathway cluster_inhibition Inhibition Mechanism L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline DMG 1,1-Dimethylguanidine DMG->NOS Inhibits

Caption: Inhibition of the Nitric Oxide Synthesis Pathway.

References

How to remove guanidinium salt byproducts from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of guanidinium salt byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common guanidinium-based coupling reagents that produce salt byproducts?

A1: Guanidinium-based coupling reagents are widely used in peptide synthesis and other amidation reactions. The most common reagents that generate guanidinium salt byproducts include:

  • HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate[1][2]

  • TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[1]

The primary byproduct of these reagents is tetramethylurea.[3][4]

Q2: Why are guanidinium salt byproducts sometimes difficult to remove?

A2: The difficulty in removing guanidinium salt byproducts, such as tetramethylurea, stems from their high polarity and solubility in a broad range of aqueous and common organic solvents.[3] This solubility profile can make standard liquid-liquid extractions less effective for complete removal.

Q3: What are the primary methods for removing guanidinium salt byproducts?

A3: The main strategies for removing guanidinium salt byproducts from a reaction mixture are:

  • Aqueous Extraction (Workup): This involves washing the organic reaction mixture with water or an acidic/basic solution to partition the polar byproducts into the aqueous phase.

  • Precipitation/Recrystallization: This method is effective if the desired product is a solid and has different solubility properties than the guanidinium salt byproduct.[5]

  • Silica Gel Chromatography: This is a highly effective method for separating the desired compound from polar byproducts like tetramethylurea.[3]

  • Specialized Techniques: In some cases, techniques like adsorption onto carbonaceous or clay adsorbents, or nanofiltration may be employed.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of guanidinium salt byproducts.

Problem 1: Aqueous workup is ineffective at removing all the byproduct.

  • Cause: The byproduct, such as tetramethylurea, is highly soluble in both the organic and aqueous phases, leading to poor partitioning.[3]

  • Solutions:

    • Multiple Washes: Perform repeated extractions with water or brine to improve the removal of the polar byproduct into the aqueous phase.[3]

    • Acidic Wash: An acidic wash with 1M HCl or 10% citric acid can help protonate basic impurities, enhancing their solubility in the aqueous layer.[3]

    • Solvent Choice: If your product is non-polar, consider switching to a less polar organic solvent like heptane or hexane for the workup. This will decrease the solubility of the polar byproduct in the organic phase. Be cautious as this might lead to some loss of a more polar product.[3]

Problem 2: The desired product is also water-soluble, making aqueous extraction problematic.

  • Cause: The product has similar polarity to the guanidinium salt byproduct.

  • Solutions:

    • Precipitation/Recrystallization: If the product is a solid, this is often the best alternative. The high solubility of tetramethylurea in many solvents means it will likely stay in the mother liquor.[5]

    • Silica Gel Chromatography: This technique can effectively separate compounds based on polarity, even if both are water-soluble.

Problem 3: Difficulty in separating the byproduct from the product using column chromatography.

  • Cause: Improper selection of the solvent system (eluent) can lead to poor separation of polar compounds.

  • Solution:

    • Optimize Eluent System: A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling and poor separation.

Data Presentation

Table 1: Solubility of Guanidinium Hydrochloride (GuHCl) in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility
N,N-Dimethylformamide (DMF)0.4017
N,N-Dimethylacetamide (DMAC)0.3400
2-Methoxyethanol0.3330
2-Ethoxyethanol0.2963
2-Propoxyethanol0.2158
Methanol0.2017
N-Methylpyrrolidone (NMP)0.1704
2-Butoxyethanol0.1531
Ethanol0.1174
Isopropanol0.08857
n-Propanol0.06604

Data sourced from a study on the solubility of guanidine hydrochloride.[7]

Experimental Protocols

Protocol 1: Enhanced Aqueous Extraction for Byproduct Removal

This protocol details the steps for an enhanced aqueous workup to remove polar guanidinium byproducts.

  • Quench Reaction: After the reaction is complete, quench the reaction mixture by adding deionized water.

  • Dilute with Organic Solvent: Dilute the quenched mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Initial Water Wash: Wash the organic layer with deionized water and separate the layers.

  • Acidic Wash: Wash the organic layer with a 1M HCl or 10% citric acid solution. Separate the layers.[3]

  • Bicarbonate Wash: Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers.

  • Brine Washes: Perform two to three washes with a saturated aqueous NaCl (brine) solution to remove residual water and water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purity Assessment: Analyze the crude product by ¹H NMR or LC-MS to determine the level of residual byproduct.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products where the guanidinium byproduct is soluble in the recrystallization solvent.

  • Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature or below. The guanidinium byproduct should remain soluble at all temperatures.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of the boiling recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved byproduct.[3]

  • Drying: Dry the crystals under vacuum.

Visualizations

Removal_Workflow General Workflow for Guanidinium Salt Byproduct Removal Reaction_Mixture Crude Reaction Mixture (Product + Byproduct) Aqueous_Workup Aqueous Workup (Water/Acid/Base Washes) Reaction_Mixture->Aqueous_Workup Assess_Purity1 Assess Purity (e.g., NMR, LC-MS) Aqueous_Workup->Assess_Purity1 Precipitation Precipitation / Recrystallization Assess_Purity1->Precipitation Purity Not Acceptable & Product is Solid Chromatography Silica Gel Chromatography Assess_Purity1->Chromatography Purity Not Acceptable & Product is Liquid/Oily or Precipitation Fails Pure_Product Pure Product Assess_Purity1->Pure_Product Purity Acceptable Precipitation->Pure_Product Chromatography->Pure_Product

Caption: Workflow for Guanidinium Byproduct Removal.

Troubleshooting_Logic Troubleshooting Logic for Byproduct Removal Start Impure Product After Initial Workup Is_Product_Solid Is the Product a Solid? Start->Is_Product_Solid Recrystallize Attempt Recrystallization Is_Product_Solid->Recrystallize Yes Column_Chromatography Perform Silica Gel Chromatography Is_Product_Solid->Column_Chromatography No (Liquid/Oil) Is_Product_Water_Soluble Is the Product Water-Soluble? Recrystallize->Is_Product_Water_Soluble Fails Optimize_Workup Optimize Aqueous Workup: - Multiple Washes - Acid/Base Wash - Change Solvent Optimize_Workup->Column_Chromatography If Still Impure Is_Product_Water_Soluble->Column_Chromatography Yes Is_Product_Water_Soluble->Optimize_Workup No

Caption: Troubleshooting Logic for Byproduct Removal.

References

Technical Support Center: Optimizing 1,1-Dimethylguanidine Hydrochloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by 1,1-Dimethylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperature and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for catalysis using this compound?

A1: The optimal reaction temperature is highly dependent on the specific reaction being catalyzed. Generally, reactions catalyzed by guanidinium salts may require elevated temperatures to proceed at a reasonable rate. A good starting point for optimization is often reflux conditions in the chosen solvent. However, it is crucial to perform a temperature screening experiment to determine the ideal temperature for your specific application, as excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.

Q2: How does reaction temperature affect the catalytic activity of this compound?

A2: Reaction temperature has a significant impact on catalytic activity. Increasing the temperature generally increases the reaction rate up to a certain point. However, beyond the optimal temperature, the catalytic activity may decrease due to thermal decomposition of the this compound catalyst or the reactants. High temperatures can also lead to a decrease in selectivity, favoring the formation of side products.

Q3: What are the signs of catalyst decomposition at elevated temperatures?

A3: Signs of catalyst decomposition can include a decrease in reaction rate over time, a change in the color of the reaction mixture, or the formation of insoluble materials. If you suspect catalyst decomposition, it is advisable to run the reaction at a lower temperature and monitor for any changes in performance. In some cases, thermal analysis techniques like Thermogravimetric Analysis (TGA) can provide specific information on the decomposition temperature of the catalyst.

Q4: Can this compound be used as a catalyst in aqueous media at elevated temperatures?

A4: Yes, guanidine hydrochloride has been shown to be an effective catalyst in water under reflux conditions for certain reactions, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)[1]. The use of water as a solvent at elevated temperatures can be an environmentally friendly approach.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions catalyzed by this compound, with a focus on temperature-related issues.

Issue Potential Cause Suggested Solution
Low or No Product Yield Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to identify the optimal condition. Monitor the reaction progress by TLC or GC-MS at each temperature.
Catalyst Inactivity: The catalyst may have decomposed due to excessively high temperatures.Verify the thermal stability of the catalyst if possible. Run the reaction at a lower temperature. Ensure the catalyst is handled and stored correctly to prevent degradation.
Formation of Multiple Products/Low Selectivity High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired side products.Decrease the reaction temperature in increments and analyze the product distribution at each step to find a balance between reaction rate and selectivity.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be slowly degrading at the reaction temperature over the course of the reaction.Consider a lower reaction temperature, even if it requires a longer reaction time. Alternatively, a slow addition of the catalyst over time might be beneficial.
Inconsistent Reaction Times Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates.Ensure accurate and stable temperature control using a reliable heating mantle with a temperature controller or an oil bath.
Reaction Runaway Exothermic Reaction and Inadequate Heat Dissipation: Some reactions are highly exothermic, and at a certain temperature, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature.Improve the heat dissipation of the reaction setup. Consider running the reaction at a lower initial temperature and with slower addition of reagents. For potentially highly exothermic reactions, conduct small-scale experiments first to assess the thermal hazard.

Data Presentation

The following tables provide hypothetical, yet representative, data for a temperature optimization study of a generic reaction catalyzed by this compound.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp.)24< 5
2501235
380678
4100 (Reflux)492
5120485 (decomposition observed)

Table 2: Effect of Temperature on Product Selectivity

Temperature (°C)Desired Product (%)Side Product A (%)Side Product B (%)
809532
1009262
12085105

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substrate (1.0 mmol), the second reactant (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, water, or toluene, 5 mL).

  • Temperature Control: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 50 °C, 80 °C, 100 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Isolation and Purification: Isolate the product by standard procedures, such as extraction, filtration of a precipitate, and/or column chromatography.

  • Analysis: Characterize the product and determine the yield. Repeat the experiment at different temperatures to determine the optimal condition.

Protocol 2: Aminoguanidine-Catalyzed Reductive Cyclization (Adapted for this compound)

This protocol is adapted from a procedure for aminoguanidine-catalyzed reactions and can serve as a starting point for reactions catalyzed by this compound at elevated temperatures[2].

  • Reactant Preparation: To an oven-dried Schlenk tube, add o-phenylenediamine (0.5 mmol), this compound (0.05 mmol, 10 mol%), and a magnetic stir bar.

  • Atmosphere: Evacuate and backfill the tube with carbon dioxide (balloon).

  • Reagent Addition: Add triethoxysilane (1.5 mmol) to the mixture via syringe.

  • Reaction Conditions: Place the sealed tube in a pre-heated oil bath at 100 °C and stir for the specified time (e.g., 6 hours).

  • Cooling and Analysis: After the reaction is complete, cool the tube to room temperature. Analyze the crude reaction mixture by GC-MS to determine the conversion.

  • Purification: Purify the product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_decision Optimization Loop start Start reagents Combine Reactants & Catalyst start->reagents solvent Add Solvent reagents->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product cool->isolate purify Purify Product isolate->purify analyze Analyze & Characterize purify->analyze is_optimal Optimal Temperature? analyze->is_optimal is_optimal->heat No, Adjust Temperature end End is_optimal->end Yes

Caption: A general experimental workflow for optimizing reaction temperature.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solution Solution start Problem Encountered (e.g., Low Yield) temp_check Is Temperature Optimal? start->temp_check catalyst_check Is Catalyst Active? temp_check->catalyst_check Yes optimize_temp Perform Temperature Screening temp_check->optimize_temp No/Unknown lower_temp Lower Reaction Temperature catalyst_check->lower_temp No (Decomposition Suspected) check_storage Check Catalyst Storage & Handling catalyst_check->check_storage No (Inactivity Suspected) rerun Re-run Experiment catalyst_check->rerun Yes optimize_temp->rerun lower_temp->rerun check_storage->rerun end Problem Resolved rerun->end

Caption: A logical workflow for troubleshooting temperature-related issues.

References

Improving product purity in syntheses using 1,1-Dimethylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize chemical syntheses for improved product purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound to enhance the purity of your reaction products.

Issue ID Problem Potential Cause Suggested Solution
PP-001 Low Product Yield with High Purity The reaction may be proceeding cleanly but is incomplete.- Increase reaction time and monitor by TLC/LC-MS.- Gradually increase the reaction temperature in small increments.- Ensure stoichiometric amounts of reactants are present.
PP-002 Formation of Nucleophilic Addition Byproducts A less sterically hindered base may be participating in the reaction as a nucleophile.- Substitute the current base with this compound to minimize nucleophilic side reactions due to its steric bulk.[1][2]
PP-003 Presence of Acid-Sensitive Byproducts Acidic byproducts generated during the reaction may be catalyzing undesired side reactions or product degradation.- Use this compound as a "proton sponge" to scavenge acidic species as they are formed.[3]
PP-004 Poor Regio- or Stereoselectivity The base used may not be sufficiently selective in proton abstraction, leading to a mixture of isomers.- Employing a sterically hindered base like 1,1-Dimethylguanidine can enhance selectivity by favoring deprotonation at less sterically hindered sites.
PP-005 Product Degradation During Workup The product may be unstable to acidic or basic conditions during the workup procedure.- Neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) before extraction.- Minimize the exposure time of the product to aqueous layers.

Frequently Asked Questions (FAQs)

Q1: How does this compound improve product purity?

A1: 1,1-Dimethylguanidine is a strong, yet sterically hindered, non-nucleophilic base.[1][4] This combination of properties allows it to effectively deprotonate substrates to initiate a desired reaction without participating in unwanted nucleophilic side reactions that can lead to byproducts. Its steric bulk can also influence the regioselectivity or stereoselectivity of a reaction, favoring the formation of a specific isomer and thus increasing the purity of the final product. Furthermore, it can act as a proton scavenger, neutralizing acidic byproducts that might otherwise catalyze side reactions or product degradation.[3]

Q2: When should I consider using this compound over other bases like triethylamine or DBU?

A2: You should consider using this compound when you observe side products arising from the nucleophilicity of your current base, or when you are working with substrates that are sensitive to the reaction conditions. For example, in reactions prone to Michael additions or other conjugate additions where the base can also act as a nucleophile, the steric hindrance of 1,1-Dimethylguanidine minimizes this possibility. It is also a good choice when acidic byproducts are formed that can compromise the integrity of your desired product.

Q3: What are the typical reaction conditions for using this compound?

A3: The optimal reaction conditions will vary depending on the specific synthesis. However, here are some general guidelines:

  • Stoichiometry: Typically used in catalytic amounts (e.g., 0.1 to 0.2 equivalents) or as a stoichiometric base, depending on the reaction.

  • Solvent: Soluble in a variety of polar organic solvents.[5] The choice of solvent should be based on the solubility of your reactants and the requirements of the reaction.

  • Temperature: Reactions can often be run at room temperature. However, optimization may require heating or cooling.

Q4: My reaction is not going to completion. What should I do?

A4: If your reaction is clean but incomplete, consider the following troubleshooting steps:

  • Verify Reagent Purity: Ensure that your starting materials and the this compound are of high purity.

  • Increase Reaction Time: Monitor the reaction over a longer period.

  • Elevate Temperature: Gradually increase the reaction temperature.

  • Increase Base Equivalents: If used catalytically, a slight increase in the amount of this compound may be beneficial.

Q5: I am observing an unexpected byproduct. How can I identify its source?

A5: To identify the source of an unexpected byproduct, you can perform a series of control experiments:

  • Run the reaction without the base to see if it is a thermal decomposition product.

  • Run the reaction with a different non-nucleophilic base to see if the byproduct is specific to the use of 1,1-Dimethylguanidine.

  • Analyze the crude reaction mixture by LC-MS to get the mass of the byproduct, which can help in its identification.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Aldol Condensation with Reduced Byproduct Formation

This protocol describes a general method for an aldol condensation where this compound is used to minimize self-condensation and other side reactions.

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (1.2 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.1 equiv, to liberate the free base)

  • Anhydrous solvent (e.g., THF, DCM)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add triethylamine at room temperature and stir for 15 minutes.

  • Add the ketone to the reaction mixture and stir for an additional 10 minutes.

  • Slowly add the aldehyde to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Purity Issue Identified check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts is_nucleophilic Byproduct from Nucleophilic Addition? check_byproducts->is_nucleophilic is_acid_catalyzed Byproduct from Acid-Catalyzed Side Reaction? is_nucleophilic->is_acid_catalyzed No use_dmg_hcl Use 1,1-Dimethylguanidine Hydrochloride as a Non-Nucleophilic Base is_nucleophilic->use_dmg_hcl Yes is_isomer Mixture of Isomers? is_acid_catalyzed->is_isomer No use_dmg_hcl_scavenger Use 1,1-Dimethylguanidine Hydrochloride as a Proton Scavenger is_acid_catalyzed->use_dmg_hcl_scavenger Yes is_isomer->use_dmg_hcl Yes other_issue Investigate Other Reaction Parameters is_isomer->other_issue No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) use_dmg_hcl->optimize_conditions use_dmg_hcl_scavenger->optimize_conditions end Improved Product Purity optimize_conditions->end other_issue->end

Caption: Troubleshooting workflow for improving product purity.

Logical_Relationship cluster_0 Properties of 1,1-Dimethylguanidine cluster_1 Applications for Purity Enhancement prop1 Strong Base app2 Acts as a Proton Scavenger prop1->app2 prop2 Sterically Hindered app1 Prevents Nucleophilic Side Reactions prop2->app1 app3 Improves Regio-/ Stereoselectivity prop2->app3 prop3 Non-Nucleophilic prop3->app1

Caption: Relationship between properties and applications.

References

1,1-Dimethylguanidine hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,1-Dimethylguanidine hydrochloride. The information aims to assist users in designing and executing experiments, as well as in the interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary concerns are hydrolysis, thermal decomposition, and photodegradation. As a salt of a strong base and a strong acid, its stability in solution is pH-dependent. It is particularly prone to degradation under alkaline conditions.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemistry of guanidine compounds and data from the structurally similar drug, metformin, the primary degradation pathway is hydrolysis of the guanidine group. This is expected to yield 1,1-dimethylurea and ammonia. Under more strenuous conditions, further degradation could lead to the formation of dimethylamine and urea. Other potential minor degradation products, especially under thermal or photolytic stress, may include melamine and other triazine derivatives, although these are less commonly observed.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a well-sealed container in a cool, dry place, protected from light. For solutions, it is recommended to use them freshly prepared. If storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light. The pH of the solution should be maintained in the acidic to neutral range to minimize hydrolytic degradation.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks are likely due to the presence of degradation products or impurities from the synthesis process. To identify the source, a forced degradation study is recommended. By intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products and determine their retention times. Comparing these to the unexpected peaks in your sample chromatogram can help in their identification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or inconsistent results in assays. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment.- Store stock solutions at 2-8°C and protect from light.- Verify the purity of the starting material using a validated analytical method.
Appearance of new peaks in HPLC analysis over time. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Optimize the HPLC method to ensure separation of the main peak from all degradation products.- Use a stability-indicating method for all analyses.
Precipitation in concentrated aqueous solutions. Limited solubility at certain pH values or temperatures.- Ensure the concentration is within the solubility limits for the given solvent and temperature.- Adjust the pH of the solution if necessary.- Consider using a co-solvent if compatibility is not an issue for the application.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under various stress conditions. This data is inferred from studies on the structurally related compound, metformin, and should be used as a general guideline. Actual degradation rates should be determined experimentally.

Stress ConditionReagent/ParameterExpected Degradation ProductsEstimated Degradation Level (%)
Acid Hydrolysis 0.1 M HCl, 80°C, 24h1,1-Dimethylurea, Ammonia5 - 15
Base Hydrolysis 0.1 M NaOH, 80°C, 4h1,1-Dimethylurea, Ammonia10 - 25
Oxidative Degradation 3% H₂O₂, RT, 24hOxidized derivatives5 - 20
Thermal Degradation 105°C, 48h (solid state)Dimethylamine, Melamine, Ammelide10 - 30
Photodegradation UV light (254 nm), 24h (in solution)Various photoproducts15 - 40

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. After exposure, dissolve the sample in the initial solvent to the desired concentration for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark. Dilute the exposed sample to a suitable concentration for analysis.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_main 1,1-Dimethylguanidine HCl cluster_products Degradation Products DMG 1,1-Dimethylguanidine Hydrochloride DMU 1,1-Dimethylurea DMG->DMU Hydrolysis (Primary) Ammonia Ammonia DMG->Ammonia Hydrolysis DMA Dimethylamine DMU->DMA Further Degradation Urea Urea DMU->Urea Further Degradation

Caption: Inferred primary hydrolytic degradation pathway of 1,1-Dimethylguanidine HCl.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C, solid) Stock->Thermal Photo Photolytic (UV 254 nm) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identification Identify Degradation Products (LC-MS, NMR) HPLC->Identification

Caption: Workflow for a forced degradation study of 1,1-Dimethylguanidine HCl.

Technical Support Center: Scaling-Up Reactions with 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 1,1-Dimethylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges in scaling up reactions with this compound include managing its hygroscopic nature, ensuring complete dissolution, controlling reaction temperature to prevent side reactions, and effectively purifying the final product to remove unreacted starting materials and by-products.

Q2: How does the hygroscopicity of this compound affect scale-up processes?

A2: this compound is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to handling issues, such as clumping and difficulty in accurate weighing, and may introduce water into the reaction, potentially causing hydrolysis of reagents or affecting the reaction's outcome.[2][3] At a relative humidity (RH) of 90%, it can absorb a significant amount of water, leading to a weight change of around 3.9%.[4]

Q3: What are the common impurities or by-products to look out for in large-scale reactions?

A3: In the synthesis of this compound (often referred to as Metformin hydrochloride) from dicyandiamide and dimethylamine hydrochloride, common impurities can include melamine and cyanoguanidine.[5][6] In subsequent guanidinylation reactions, unreacted starting materials and products of side reactions, such as the formation of over-guanidinylated products, can be present.

Q4: What analytical methods are recommended for monitoring the progress of reactions involving this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are robust methods for monitoring reaction progress.[7][8] These techniques allow for the accurate quantification of reactants, products, and by-products. Thin-Layer Chromatography (TLC) can also be a quick and effective tool for qualitative monitoring of the reaction's completion.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or Inconsistent Yield Incomplete dissolution of this compound.Ensure adequate solvent volume and agitation. Consider gentle heating to aid dissolution, but monitor for potential degradation. The compound is highly soluble in polar solvents like water and alcohols.
Presence of moisture due to hygroscopicity.Handle this compound in a controlled, low-humidity environment. Use dry solvents and consider drying the reagent before use if significant moisture uptake is suspected.
Sub-optimal reaction temperature.Optimize the reaction temperature. Some guanidinylation reactions may require heating to proceed at a reasonable rate, while excessive heat can lead to by-product formation.
Product Contamination with Starting Materials Incomplete reaction.Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, TLC) to ensure it goes to completion.[9]
Inefficient purification.Optimize the purification protocol. Recrystallization from solvents like methanol or ethanol is a common and effective method for purifying the product.[5][6]
Formation of By-products (e.g., Melamine, Cyanoguanidine) Side reactions due to high temperatures or incorrect stoichiometry.Carefully control the reaction temperature and the molar ratio of reactants. Microwave heating has been shown to potentially reduce impurity formation by providing more uniform heating.[10]
Difficulty in Product Isolation/Crystallization Incorrect solvent choice for crystallization.Select an appropriate solvent system. Alcohols such as methanol and ethanol are often used for the crystallization of this compound.[5][6]
Product is too soluble in the reaction solvent.If the product is highly soluble in the reaction solvent, consider an anti-solvent addition to induce precipitation or perform a solvent swap before crystallization.

Quantitative Data Summary

Solubility of this compound
SolventSolubilityTemperature (°C)
WaterFreely SolubleAmbient
MethanolSolubleAmbient
EthanolSolubleAmbient
n-PropanolLower solubility than Methanol/Ethanol25
IsopropanolLower solubility than n-Propanol25
N,N-Dimethylformamide (DMF)High25

Note: "Freely Soluble" and "Soluble" are qualitative terms from literature. Quantitative data for alcohols shows a trend of decreasing solubility with increasing chain length.[11][12][13]

Hygroscopicity of this compound
Relative Humidity (RH)Weight Change (%)
< 80%< 0.5
90%~3.9

Data is for Metformin Hydrochloride, which is chemically identical to this compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol outlines a general method for the guanidinylation of a primary amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Suitable solvent (e.g., N,N-Dimethylformamide, Ethanol)

  • Base (e.g., Triethylamine, DIPEA) if the amine starting material is a salt.

  • Reaction vessel with stirring and temperature control

  • Analytical equipment for reaction monitoring (HPLC or TLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the primary amine in the chosen solvent. If the amine is a hydrochloride salt, add an appropriate amount of base to liberate the free amine.

  • Reagent Addition: Add this compound to the reaction mixture. The stoichiometry will depend on the specific reaction and should be optimized.

  • Reaction Conditions: Stir the mixture at the desired temperature. The optimal temperature and reaction time should be determined through small-scale experiments and monitored by HPLC or TLC.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve:

    • Cooling the reaction mixture.

    • Filtering any solid by-products.

    • Removing the solvent under reduced pressure.

    • Extracting the product with a suitable solvent system.

  • Purification: Purify the crude product, typically by recrystallization from a suitable solvent such as methanol or ethanol.[5][6]

Protocol 2: Large-Scale Purification by Recrystallization

This protocol describes a general method for the purification of this compound reaction products on a larger scale.

Materials:

  • Crude product containing this compound derivative

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture with water)[5][6]

  • Large reaction vessel with heating, cooling, and stirring capabilities

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven (vacuum or convection)

Procedure:

  • Dissolution: Transfer the crude product to the reaction vessel. Add the chosen recrystallization solvent and heat the mixture with stirring until the product is fully dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution and stirred for a short period. The carbon is then removed by hot filtration.

  • Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in an oven under appropriate temperature and pressure conditions until a constant weight is achieved.

Visualizations

Experimental Workflow for Guanidinylation Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_amine Dissolve Primary Amine in Anhydrous Solvent start->dissolve_amine add_base Add Base (if necessary) dissolve_amine->add_base add_guanidine Add 1,1-Dimethylguanidine Hydrochloride add_base->add_guanidine react Heat and Stir add_guanidine->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete workup Aqueous Work-up/ Extraction monitor->workup Complete purify Recrystallization workup->purify dry Dry Product purify->dry end End dry->end

Caption: A generalized workflow for a guanidinylation reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield action action start Low Yield Observed check_reagents Reagents Pure & Dry? start->check_reagents check_dissolution Complete Dissolution? check_reagents->check_dissolution Yes action_reagents Use pure, dry reagents and anhydrous solvents. check_reagents->action_reagents No check_temp Optimal Temperature? check_dissolution->check_temp Yes action_dissolution Increase solvent volume or apply gentle heat. check_dissolution->action_dissolution No check_time Sufficient Reaction Time? check_temp->check_time Yes action_temp Optimize temperature based on small-scale trials. check_temp->action_temp No action_time Increase reaction time and continue monitoring. check_time->action_time No resolved Yield Improved check_time->resolved Yes action_reagents->check_reagents action_dissolution->check_dissolution action_temp->check_temp action_time->check_time

Caption: A logical diagram for troubleshooting low reaction yields.

References

Effect of solvent polarity on 1,1-Dimethylguanidine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the impact of solvent polarity on the reactivity of 1,1-Dimethylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How does the nature of this compound influence its reactivity in different solvents?

A1: this compound is a salt that exists as the 1,1-dimethylguanidinium cation and a chloride anion in solution. The guanidinium group is a strong base and a potent nucleophile.[1] The reactivity of the guanidinium cation is significantly influenced by the solvent's ability to solvate these ions. Polar solvents are generally required to dissolve this salt.[2]

Q2: What are the general effects of polar protic and polar aprotic solvents on the reactivity of this compound?

A2:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with both the 1,1-dimethylguanidinium cation and the chloride anion. This extensive solvation can create a "solvent cage" around the guanidinium ion, which stabilizes the ground state and can decrease its nucleophilicity, thus slowing down the reaction rate.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can effectively dissolve this compound.[5] However, they are not strong hydrogen bond donors. They solvate the cation less strongly than protic solvents, leaving the guanidinium ion more "free" and therefore often more reactive as a nucleophile.[6][7]

Q3: In which type of solvent is this compound expected to be more reactive?

A3: Generally, this compound is expected to exhibit higher reactivity in polar aprotic solvents . The reduced solvation of the nucleophilic guanidinium group in these solvents typically leads to a lower activation energy for reactions compared to polar protic solvents.[6][7]

Q4: Can I use non-polar solvents for reactions with this compound?

A4: No, non-polar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving this compound due to its salt-like nature and poor solubility.[2]

Troubleshooting Guides

Issue 1: Slow or incomplete reaction.

  • Possible Cause: The choice of a polar protic solvent may be hindering the reactivity of the 1,1-Dimethylguanidinium cation.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If the reaction conditions permit, consider replacing the polar protic solvent with a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This can enhance the nucleophilicity of the guanidine.[6]

    • Solvent Mixtures: If a pure aprotic solvent is not suitable for your substrate, a mixture of a polar protic and a polar aprotic solvent might offer a compromise between solubility and reactivity.

    • Temperature Increase: Gently heating the reaction mixture can increase the reaction rate. However, monitor for potential side reactions or decomposition of starting materials.

Issue 2: Poor solubility of this compound.

  • Possible Cause: The chosen solvent may not be polar enough.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar solvent. Refer to a solvent polarity chart to select a suitable alternative.

    • Use a Co-solvent: Adding a small amount of a highly polar solvent like DMSO or DMF can help to dissolve the salt.

    • Sonication: Applying ultrasound can sometimes aid in the dissolution of stubborn salts.

Issue 3: Unexpected side products.

  • Possible Cause: The basicity of the guanidine might be causing side reactions, and this can be influenced by the solvent. In some cases, the solvent itself might react.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale test reactions in a few different solvents to identify one that minimizes side product formation.

    • Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce the formation of undesired byproducts.

    • Protecting Groups: If the high nucleophilicity of the guanidine is problematic, consider using a protected form of the guanidine.

Data Presentation

The following table summarizes the expected qualitative effect of solvent polarity on the reactivity of this compound in common organic reactions where it acts as a nucleophile.

Solvent ClassExamplesDielectric Constant (ε)Expected Relative ReactivityRationale
Polar Protic Water, Methanol, EthanolHigh (>30)Low to ModerateStrong solvation of the guanidinium cation via hydrogen bonding reduces its nucleophilicity.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>30)HighDissolves the salt well but solvates the cation weakly, leading to a more reactive "naked" nucleophile.[6][7]
Non-Polar Hexane, Toluene, Diethyl EtherLow (<10)Very Low (Insoluble)This compound has very poor solubility.[2]

Experimental Protocols

Protocol: General Procedure for Evaluating Solvent Effects on a Nucleophilic Substitution Reaction

This protocol describes a general method to compare the effect of different solvents on the rate of a reaction where this compound acts as a nucleophile (e.g., in an SN2 reaction with an alkyl halide).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A selection of anhydrous solvents of varying polarity (e.g., Methanol, Acetonitrile, DMF)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Reaction vessels (e.g., sealed vials)

  • Heating and stirring plate

  • Analytical instrument for reaction monitoring (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: In separate, dry reaction vials, place a magnetic stir bar.

  • To each vial, add this compound (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the internal standard (0.1 mmol) to each vial.

  • Stir the mixtures until the salt is completely dissolved. Gentle heating or sonication may be applied if necessary, ensuring the temperature is consistent across all setups.

  • Once a homogenous solution is obtained, add the alkyl halide (1.0 mmol) to each vial simultaneously to start the reactions.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting with a large volume of a suitable solvent).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each solvent. The initial slope of these curves will give the initial reaction rate. A comparison of these rates will provide a quantitative measure of the solvent's effect on the reactivity of this compound.

Mandatory Visualization

G Effect of Solvent Polarity on 1,1-Dimethylguanidinium Reactivity cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Guanidinium Ion (Solvated) [ (CH₃)₂C(NH₂)₂ ]⁺ Solvent Cage H-Bonding Solvent Cage Low Reactivity Low Reactivity Solvent Cage->Low Reactivity Stabilizes Cation, Reduces Nucleophilicity Guanidinium Ion (Less Solvated) [ (CH₃)₂C(NH₂)₂ ]⁺ Weak Solvation Weak Cation Solvation High Reactivity High Reactivity Weak Solvation->High Reactivity 'Naked' Nucleophile, Higher Reactivity 1,1-Dimethylguanidine HCl 1,1-Dimethylguanidine HCl 1,1-Dimethylguanidine HCl->Guanidinium Ion (Solvated) Dissolves in Polar Protic Solvent 1,1-Dimethylguanidine HCl->Guanidinium Ion (Less Solvated) Dissolves in Polar Aprotic Solvent

Caption: Logical workflow of solvent effects on reactivity.

References

Workup procedure for quenching a 1,1-Dimethylguanidine hydrochloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and quenching procedures of reactions yielding 1,1-Dimethylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the workup of this compound?

The primary challenge is isolating the highly water-soluble product from aqueous reaction mixtures while effectively removing impurities. Due to its polar nature, standard liquid-liquid extraction techniques with immiscible organic solvents are often inefficient for product recovery.

Q2: How can I remove unreacted dicyandiamide from my product?

Unreacted dicyandiamide has lower solubility in cold water compared to this compound. Recrystallization from water or a mixed solvent system (e.g., water/ethanol) is an effective purification method. Cooling the solution slowly will promote the crystallization of the desired product, leaving the more soluble impurities in the mother liquor.

Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish tint may indicate the presence of side products or degradation products. Treatment with activated carbon during the recrystallization process can often remove colored impurities.

Q4: I am observing a low yield after the workup. What are the potential reasons?

Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion before quenching.

  • Product loss during extraction: Due to its high water solubility, repeated extractions of the aqueous phase with an organic solvent are generally ineffective and can lead to significant product loss.

  • Product loss during recrystallization: Using an excessive amount of solvent or improper cooling during recrystallization can lead to a lower recovery of the crystalline product.

  • Hydrolysis of starting material: Dicyandiamide can hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty filtering the product The product has precipitated as very fine crystals.Allow the crystallization to proceed more slowly at a slightly elevated temperature before cooling to obtain larger crystals. Using a different solvent system for recrystallization might also help.
Product is an oil or fails to crystallize Presence of significant impurities or residual solvent.Purify the crude product by column chromatography using a polar stationary phase like silica gel and an appropriate polar eluent. Ensure all solvent is removed under vacuum.
The aqueous layer is difficult to separate from the organic layer during washing Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Unexpected peaks in NMR or MS analysis Presence of impurities such as guanylurea or N-nitrosodimethylamine (NDMA).Guanylurea can form from the hydrolysis of dicyandiamide.[1] NDMA can be a byproduct if nitrites are present with the dimethylamine starting material.[2] Further purification by recrystallization or chromatography is necessary. For NDMA, careful control of starting material purity is crucial.

Experimental Protocols

Hypothetical Synthesis of this compound

A solution of dimethylamine hydrochloride is reacted with dicyandiamide in a suitable solvent (e.g., water or a high-boiling alcohol) at elevated temperatures. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quenching and Workup Procedure
  • Cooling: Once the reaction is complete, the mixture is cooled to room temperature.

  • Solvent Removal: The bulk of the solvent is removed under reduced pressure using a rotary evaporator.

  • Initial Purification: The resulting crude solid is dissolved in a minimum amount of hot water.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon is added, and the solution is heated briefly before being filtered hot through celite to remove the carbon.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

  • Isolation: The crystalline product is collected by vacuum filtration.

  • Washing: The filter cake is washed with a small amount of cold ethanol or acetone to remove residual water and soluble impurities. This compound is slightly soluble in alcohol and practically insoluble in acetone.[3]

  • Drying: The purified this compound is dried under vacuum.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
WaterFreely soluble[3]
EthanolSlightly soluble[3]
AcetonePractically insoluble[3]
Methylene ChloridePractically insoluble[3]
DMSOSoluble (50 mM)[3]

Visualizations

Workup_Workflow start Reaction Mixture cool Cool to Room Temperature start->cool rotovap Remove Solvent (Rotary Evaporator) cool->rotovap dissolve Dissolve in Hot Water rotovap->dissolve charcoal Add Activated Carbon (Optional) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot crystallize Cool to Induce Crystallization filter_hot->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Ethanol/Acetone filter->wash dry Dry Under Vacuum wash->dry product Pure 1,1-Dimethylguanidine HCl dry->product

Caption: Workflow for the quenching and purification of this compound.

References

Validation & Comparative

A Head-to-Head Battle of the Bases: 1,1-Dimethylguanidine Hydrochloride vs. DBU as Catalysts in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. In the realm of Michael additions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, organic bases play a pivotal role. This guide provides an objective comparison of two such bases: the guanidine-based 1,1-Dimethylguanidine and the widely used amidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

While direct comparative studies are scarce, this report synthesizes available experimental data for 1,1-Dimethylguanidine's close structural analog, 1,1,3,3-Tetramethylguanidine (TMG), and DBU in similar Michael addition reactions to offer valuable insights into their respective catalytic performances.

At a Glance: Key Physicochemical Properties and Catalytic Role

Both 1,1-Dimethylguanidine and DBU are strong, non-nucleophilic organic bases. Their catalytic activity in Michael additions stems from their ability to deprotonate the pro-nucleophile (Michael donor), thereby increasing its nucleophilicity and facilitating its addition to the electron-deficient Michael acceptor.

Property1,1-Dimethylguanidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Chemical Class GuanidineAmidine
Structure 1,1-Dimethylguanidine StructureDBU Structure
pKa of Conjugate Acid (in Acetonitrile) ~23.3 (for TMG)~24.3
Basicity Strong base due to the resonance stabilization of the guanidinium cation.Strong, non-nucleophilic base.

Note: 1,1-Dimethylguanidine is often supplied as its hydrochloride salt, which requires deprotonation with a suitable base to generate the active free base catalyst.

Performance in Michael Additions: A Comparative Analysis

To provide a meaningful comparison, we will examine the performance of a TMG derivative and DBU in thiol-Michael additions, a class of reactions with significant applications in bioconjugation, materials science, and drug delivery.

Thiol-Michael Addition of Thiols to Acrylates

Experimental Data Summary:

CatalystMichael DonorMichael AcceptorCatalyst LoadingReaction TimeYield (%)Reference
NPPOC-TMG (photolabile TMG derivative)Thiol glycolateEthyl acrylate1 mol %1 hour>90[1]
DBUThiol groupsAcrylate moietyNot specifiedNot specifiedHigh conversion[2]

NPPOC-TMG is a photocaged derivative of 1,1,3,3-tetramethylguanidine that releases the active TMG catalyst upon irradiation.

The available data suggests that both guanidine-based catalysts (represented by the TMG derivative) and DBU are highly effective in promoting thiol-Michael additions, leading to high conversions and yields.[1][2] The photolabile nature of the TMG derivative used in the cited study offers the advantage of temporal and spatial control over the reaction initiation.[1]

Nitro-Michael Addition of Nitroalkanes to Enones

For a broader perspective, we also consider the performance of DBU in a carbon-Michael addition, specifically the addition of α-nitroketones to α-cyano-enones.

Experimental Data for DBU-Catalyzed Nitro-Michael Addition:

CatalystMichael DonorMichael AcceptorCatalyst LoadingReaction TimeYield (%)Reference
DBUα-Nitroketoneα-Cyano-enone100 mol %30 min68-72[3]

Experimental Protocols

General Procedure for TMG-Derivative-Catalyzed Photo Thiol-Michael Addition[1]

A solution of the thiol (1 mmol), the electron-deficient vinyl compound (1 mmol), and the photolabile TMG catalyst (NPPOC-TMG, 1 mol %) is prepared. The reaction mixture is then irradiated using a mercury (Hg) source with a 320–390 nm band-pass filter at an intensity of 20 mW/cm² for the specified duration (e.g., 1 hour). The reaction progress and yield are determined by ¹H NMR spectroscopy.

General Procedure for DBU-Catalyzed Nitro-Michael Addition[3]

To a solution of the α-cyano-enone (0.3 mmol) in chloroform (3 mL) is added the α-nitroketone (0.3 mmol) and DBU (0.3 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The product is then isolated and purified by silica gel column chromatography.

Mechanistic Overview and Workflow

The catalytic cycle for a base-catalyzed Michael addition is initiated by the deprotonation of the Michael donor by the catalyst. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate. Subsequent protonation of the enolate, typically by the protonated catalyst or another molecule of the Michael donor, yields the final product and regenerates the catalyst.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Michael_Donor Michael Donor (XH) Deprotonation Deprotonation Michael_Donor->Deprotonation Catalyst Catalyst (B) Catalyst->Deprotonation Nucleophile Nucleophile (X⁻) Deprotonation->Nucleophile Protonated_Catalyst Protonated Catalyst (BH⁺) Deprotonation->Protonated_Catalyst Addition Michael Addition Nucleophile->Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Protonation->Catalyst Regeneration Product Product Protonation->Product Protonated_Catalyst->Protonation

Caption: Generalized mechanism of a base-catalyzed Michael addition.

Experimental_Workflow cluster_1 Experimental Workflow for Catalyst Comparison Start Start Reactants Prepare Reaction Mixture: - Michael Donor - Michael Acceptor - Solvent Start->Reactants Catalyst_Addition Add Catalyst: - 1,1-Dimethylguanidine (from HCl salt + base) OR - DBU Reactants->Catalyst_Addition Reaction Stir at Defined Temperature and Time Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Analysis Analyze Product: - Yield Calculation - Purity (NMR, etc.) Workup->Analysis Comparison Compare Yields and Reaction Rates Analysis->Comparison End End Comparison->End

Caption: A typical experimental workflow for comparing catalyst performance.

Conclusion

Both 1,1-Dimethylguanidine (as inferred from its analog TMG) and DBU are highly effective catalysts for Michael additions. The choice between them may depend on several factors:

  • Basicity: DBU is slightly more basic than TMG in acetonitrile, which could translate to faster reaction rates in some cases.

  • Cost and Availability: DBU is a widely available and relatively inexpensive catalyst. 1,1-Dimethylguanidine hydrochloride is also commercially available.

  • Reaction Specificity: The optimal catalyst can be substrate-dependent. While both are effective for a range of Michael additions, empirical testing is often necessary to determine the superior catalyst for a specific transformation.

  • Handling: this compound requires a deprotonation step to generate the active catalyst, whereas DBU can be used directly.

For researchers seeking a potent, reliable, and well-documented catalyst for Michael additions, DBU remains an excellent choice. However, 1,1-Dimethylguanidine represents a viable and potentially advantageous alternative, particularly in contexts where the specific properties of a guanidine base may be beneficial. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their catalytic behavior across a broader spectrum of Michael addition reactions.

References

Comparative Guide to Analytical Methods for the Validation of 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1-Dimethylguanidine hydrochloride. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE), presenting their respective performance data and detailed experimental protocols. The information herein is intended to assist researchers and drug development professionals in selecting and validating the most suitable analytical method for their specific needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance characteristics of various analytical methods applicable to the analysis of this compound. Where direct data for this compound is not available, data from the closely related and structurally similar compound, metformin, is presented as a representative example.

Analytical MethodAnalyteLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Metformin HCl0.01-0.03 mg/mL[1]100.4%[1]0.30%[1]0.97 µg/mL[2]2.99 µg/mL[2]
LC-MS/MS Dimethylguanidine4 orders of magnitude[3]96-112% (for mIBG)[4]3.7-14.4% (for mIBG)[4]40 pg/mL[3]0.98 ng/mL (for mIBG)[4]
GC-FID Volatile AminesLOQ to 0.2% v/v[5]>90%[6]<10%[5]~1-5 µg/L[2]3-4 µg/mL[6]
CE-DAD Metformin7.5–1000 µg/mL[7]98.21–104.81%[8]≤ 5%[8]≤0.277 μg/mL[8]≤0.315 μg/mL[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in pharmaceutical formulations.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 21:79, v/v), pH adjusted as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 232 nm[1].

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and subsequently diluted to achieve a series of concentrations for linearity assessment.

  • Sample Preparation: A known weight of the drug product is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

  • Validation Parameters: As per ICH Q2(R2) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[3][9][10].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of low levels of this compound, particularly in complex matrices.

  • Chromatographic System:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable cation-exchange column. A Nucleosil-100-5SA sulfo-cation-exchanger has been used for dimethylguanidine[3].

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.4) and an organic solvent (e.g., methanol or acetonitrile)[3].

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 1,1-Dimethylguanidine would need to be determined.

  • Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices) or simple dilution followed by filtration.

  • Validation Parameters: The validation should follow ICH guidelines and will include specificity, linearity, range, accuracy, precision, LOD, LOQ, and assessment of matrix effects[3][9][10].

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile impurities or if the analyte can be made volatile through derivatization. Given the nature of this compound, this method would likely require a derivatization step.

  • Chromatographic System:

    • Column: A polar capillary column, such as one designed for amine analysis (e.g., Agilent CP-Volamine)[6].

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Optimized for the analyte's volatility (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

  • Sample Preparation: May involve derivatization to increase volatility and improve chromatographic behavior.

  • Validation Parameters: Validation would include specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH guidelines[3][9][10].

Capillary Electrophoresis (CE)

CE offers a high-efficiency separation alternative to liquid chromatography, particularly for charged species like 1,1-Dimethylguanidine.

  • Electrophoretic System:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).

    • Background Electrolyte (BGE): A buffer solution providing a suitable pH for the analyte to be charged, for instance, a phosphate buffer at pH 4.0[1]. The BGE may contain an organic modifier like acetonitrile to improve separation.

    • Applied Voltage: 15-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm)[8].

  • Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent.

  • Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines[3][9][10].

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC-based experimental procedure.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_documentation 3. Documentation define_purpose Define Analytical Method Purpose set_acceptance Set Validation Acceptance Criteria specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report sops Develop Standard Operating Procedures (SOPs) validation_report->sops

Caption: General workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples system_suitability->inject_standards generate_curve Generate Calibration Curve inject_standards->generate_curve quantify_analyte Quantify Analyte in Samples inject_samples->quantify_analyte generate_curve->quantify_analyte report_results Report Results quantify_analyte->report_results

Caption: Experimental workflow for HPLC analysis.

References

A Head-to-Head Comparison of Guanidine Superbases in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate superbase is critical to the success of many synthetic routes. Guanidine superbases, a class of strong, non-nucleophilic organic bases, have emerged as powerful catalysts in a variety of organic transformations. Their high basicity, coupled with low nucleophilicity, allows for efficient deprotonation of weakly acidic substrates without competing nucleophilic attack. This guide provides an objective, data-driven comparison of the performance of common guanidine superbases—namely 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-Tetramethylguanidine (TMG)—in key synthetic reactions.

This comparison guide delves into the catalytic efficacy of these superbases in Michael additions, Henry (nitroaldol) reactions, and ring-opening polymerizations. The quantitative data presented is collated from the literature to provide a clear performance benchmark. Detailed experimental protocols for representative reactions are also provided to enable replication and further investigation.

Data Presentation: A Quantitative Comparison

The catalytic performance of guanidine superbases is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of TBD, MTBD, and TMG in key organic reactions, providing a clear comparison of their catalytic activity.

Table 1: Michael Addition of Dimethyl Malonate to Chalcone
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD 10295[1]
MTBD 10492[1]
TMG 10-Not specified
DBU *10688[1]

*1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common amidine superbase included for comparison.

Table 2: Henry Reaction of Benzaldehyde and Nitromethane
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD 100.594[1]
MTBD 10191[1]
TMG ---
DBU *102485[1]

*1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common amidine superbase included for comparison.

Table 3: Ring-Opening Polymerization (ROP) of rac-Lactide
CatalystMonomer/Catalyst RatioTime (min)Conversion (%)M_n_ ( g/mol )PDI (Đ)
TBD 100/11>9913,8001.08
DiPh-TBD *100/11>9914,2001.07

*DiPh-TBD is a chiral derivative of TBD. This data is from the polymerization of rac-lactide at room temperature.[2]

Table 4: Ring-Opening Polymerization (ROP) of ε-Caprolactone
CatalystMonomer/Catalyst/Initiator RatioTime (h)Conversion (%)M_n_ ( g/mol )PDI (Đ)
TBD 100/1/16>9816,7001.03-1.56

This data is from the water-initiated ROP of ε-caprolactone under high pressure.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Michael Addition of Dimethyl Malonate to Chalcone Catalyzed by TBD[1]

Materials:

  • Chalcone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a solution of chalcone (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.2 mmol).

  • The reaction mixture is stirred at room temperature, and TBD (0.1 mmol, 10 mol%) is added.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

Henry Reaction of Benzaldehyde and Nitromethane Catalyzed by TBD[1]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in nitromethane (10.0 mmol) at 0 °C is added TBD (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at this temperature for the specified time (0.5 h).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by appropriate methods (e.g., column chromatography).

Ring-Opening Polymerization of rac-Lactide Catalyzed by TBD[1]

Materials:

  • rac-Lactide

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

Procedure:

  • In an argon-filled glove box, calculated amounts of rac-lactide, anhydrous toluene, and benzyl alcohol are added in sequence to a flame-dried reaction tube equipped with a magnetic stirrer.

  • The polymerization is initiated by adding the TBD catalyst at a fixed temperature.

  • The reaction mixture is stirred for the required time.

  • The polymerization is quenched by adding a 1 M solution of acetic acid in dichloromethane.

  • The monomer conversion is determined by ¹H NMR spectroscopy of the reaction mixture.

  • The volatiles are removed under reduced pressure, and the resulting crude polymer is dissolved in dichloromethane.

  • The polymer is purified by precipitation in cold methanol. The dissolution and precipitation steps are repeated three to four times to remove all impurities and the catalyst.

  • The obtained polymer is dried under reduced pressure overnight.

Catalytic Mechanisms and Visualizations

The catalytic activity of guanidine superbases stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.

Below are diagrams illustrating the proposed catalytic cycles for the Michael addition, Henry reaction, and ring-opening polymerization, generated using the DOT language.

Michael_Addition cluster_cycle Catalytic Cycle TBD TBD Pronucleophile Pronucleophile (R-H) Protonated_TBD TBD-H+ TBD->Protonated_TBD + R-H Nucleophile Nucleophile (R-) Pronucleophile->Nucleophile - H+ Electrophile Electrophile (E) Protonated_TBD->TBD - H+ Intermediate [R-E]- Nucleophile->Intermediate + E Product Product (R-E-H) Intermediate->Product + H+

Figure 1: Catalytic cycle for a guanidine-catalyzed Michael addition.

Henry_Reaction cluster_cycle Catalytic Cycle Guanidine Guanidine Base Nitromethane Nitromethane (CH3NO2) Protonated_Guanidine Guanidinium Ion (G-H+) Guanidine->Protonated_Guanidine + CH3NO2 Nitronate Nitronate Anion (CH2NO2-) Nitromethane->Nitronate - H+ Aldehyde Aldehyde (R-CHO) Protonated_Guanidine->Guanidine - H+ Adduct Nitroalkoxide Adduct Nitronate->Adduct + R-CHO Product β-Nitroalcohol Adduct->Product + H+

Figure 2: Catalytic cycle for a guanidine-catalyzed Henry reaction.

ROP cluster_cycle Catalytic Cycle TBD TBD Initiator Initiator (ROH) Activated_Initiator [TBD---H-OR] TBD->Activated_Initiator + ROH Propagating_Chain Propagating Polymer Chain Monomer Lactone Monomer Activated_Initiator->Propagating_Chain + Monomer Elongated_Chain Elongated Polymer Chain Propagating_Chain->Elongated_Chain + n Monomers

Figure 3: General workflow for TBD-catalyzed ring-opening polymerization.

References

A Comparative Guide to the Synthesis and Spectroscopic Confirmation of 1,1-Dimethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1,1-Dimethylguanidine hydrochloride, a valuable building block in pharmaceutical and materials science. We present a classic, high-yield synthesis alongside modern alternatives, offering insights into their respective methodologies and performance. Crucially, this guide addresses the confirmation of the product structure using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis.

Executive Summary

The synthesis of this compound is most classically achieved through the reaction of dicyanodiamide with dimethylammonium chloride. This method, while established, is compared against contemporary guanylation techniques that offer alternative reagent choices and reaction conditions. The structural confirmation of the resulting this compound is paramount and is typically accomplished through ¹H and ¹³C NMR spectroscopy. This guide will detail the expected spectroscopic signatures for unambiguous product identification. It is important to distinguish this compound from the similarly named biguanide, Metformin hydrochloride, a common point of confusion.

Performance Comparison of Synthetic Routes

The selection of a synthetic route depends on factors such as yield, reagent availability, and reaction conditions. Below is a comparison of the classic method with modern alternatives for the synthesis of 1,1-disubstituted guanidines.

ParameterClassic Dicyanodiamide MethodModern Guanylation Methods (e.g., using guanylating agents)
Starting Materials Dicyanodiamide, Dimethylammonium chlorideDimethylamine, a guanylating agent (e.g., N,N'-Di-Boc-N''-triflylguanidine)
Reagent Availability Readily available and inexpensiveGuanylating agents can be specialized and more costly
Reaction Conditions Typically requires heating (fusion or in a high-boiling solvent)Often milder conditions, sometimes at room temperature
Reported Yield "Practically quantitative"[1]Variable, depending on the specific agent and substrate
Byproducts Minimal, primarily the desired productCan include protecting group cleavage products or reagent-derived impurities
Scalability Demonstrated to be scalableCan be suitable for both small-scale and large-scale synthesis

Experimental Protocols

Primary Synthesis: The Classic Dicyanodiamide Method

This method, adapted from the work of Werner and Bell, provides a straightforward and high-yielding route to this compound[1].

Reaction:

(NH₂)₂C=N-CN + (CH₃)₂NH₂⁺Cl⁻ → [(CH₃)₂N-C(=NH)NH₂]·HCl

Procedure:

  • An intimate mixture of dicyanodiamide (1 molar equivalent) and dimethylammonium chloride (2 molar equivalents) is heated in a suitable vessel.

  • The mixture is heated to a molten state (approximately 130-180°C) and maintained at this temperature for several hours.

  • Upon cooling, the solidified product is dissolved in a minimal amount of hot ethanol.

  • The solution is filtered to remove any insoluble impurities and then allowed to cool, inducing crystallization of this compound.

  • The crystals are collected by filtration, washed with cold ethanol, and dried.

Yield: This method has been reported to yield the product in "practically quantitative" amounts[1].

Alternative Synthesis: Modern Guanylation Approach

Modern organic synthesis offers a variety of reagents for the direct guanylation of amines. These methods often provide greater control and may be more suitable for sensitive substrates. A general procedure using a protected guanylating agent is outlined below.

Reaction:

(CH₃)₂NH + "Guanylating Agent" → Protected Guanidine → this compound

General Procedure:

  • To a solution of dimethylamine (1 molar equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane), a guanylating agent (e.g., N,N'-Di-Boc-N''-triflylguanidine, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) are added.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The reaction mixture is worked up to isolate the protected 1,1-dimethylguanidine intermediate.

  • The protecting groups are removed under acidic conditions (e.g., treatment with hydrochloric acid in an appropriate solvent) to yield the final this compound.

Confirming Product Structure by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure of this compound. The simplicity of the molecule leads to a straightforward and predictable NMR spectrum.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show two main signals:

  • A singlet corresponding to the six protons of the two equivalent methyl groups (-N(CH₃)₂). The chemical shift of this peak will be in the aliphatic region, typically around 2.8-3.0 ppm.

  • A broad signal corresponding to the protons on the guanidinium nitrogen atoms (-C(=NH)NH₂). The chemical shift and appearance of this peak can be highly dependent on the solvent, concentration, and temperature due to proton exchange.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will be characterized by two distinct signals:

  • A signal for the carbon atoms of the two equivalent methyl groups. This peak will appear in the aliphatic region of the spectrum. Based on data for the sulfate salt, this is expected around 37 ppm.

  • A signal for the central carbon atom of the guanidinium group (-C(=NH)NH₂). This carbon is deshielded due to its bonding to three nitrogen atoms and will appear further downfield, typically in the range of 158-160 ppm.

Note: While experimental spectra for this compound are listed in databases such as SpectraBase, readily accessible and assigned spectra are not widely available in the public domain. The expected chemical shifts are based on the known structure and data from similar compounds.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the classic synthesis and a general representation of a signaling pathway where guanidinium-containing molecules are often involved.

classic_synthesis_workflow start Starting Materials reagents Dicyanodiamide & Dimethylammonium Chloride start->reagents heating Heating/ Fusion reagents->heating dissolution Dissolution in Hot Ethanol heating->dissolution filtration Filtration dissolution->filtration crystallization Crystallization filtration->crystallization product 1,1-Dimethylguanidine Hydrochloride crystallization->product

Caption: Workflow for the classic synthesis of this compound.

signaling_pathway_example receptor Cell Surface Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein guanidinium_ligand Guanidinium-Containing Ligand guanidinium_ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized signaling pathway involving a guanidinium-containing ligand.

Conclusion

The synthesis of this compound via the classic dicyanodiamide method remains a robust and high-yielding approach. Modern guanylation techniques offer milder alternatives, which may be advantageous for specific applications. Independent of the synthetic route chosen, unambiguous structural confirmation through ¹H and ¹³C NMR spectroscopy is essential. The expected NMR data provided in this guide serves as a reliable reference for researchers to verify the successful synthesis of this important chemical building block.

References

A Comparative Analysis of 1,1-Dimethylguanidine Hydrochloride and Triethylamine as Organic Bases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base is paramount to achieving optimal reaction outcomes. This guide provides a detailed comparative analysis of two commonly employed bases: 1,1-Dimethylguanidine, utilized from its hydrochloride salt, and Triethylamine. This objective comparison, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Foundation for Comparison

The fundamental properties of a base dictate its behavior and suitability for specific reaction conditions. 1,1-Dimethylguanidine is a significantly stronger base than triethylamine, a difference reflected in their respective pKa values. While 1,1-dimethylguanidine is a solid, typically handled as its more stable hydrochloride salt, triethylamine is a volatile liquid.

Property1,1-DimethylguanidineTriethylamine
pKa of Conjugate Acid ~13.610.75
Molecular Weight 87.12 g/mol (free base)101.19 g/mol
Physical State White crystalline solidColorless liquid
Boiling Point Decomposes89.5 °C
Solubility Highly soluble in water and polar organic solvents.Slightly soluble in water, miscible with most organic solvents.[1]

Performance in Acylation Reactions

Acylation is a fundamental transformation in organic chemistry where both bases find utility. While direct comparative studies are limited, analysis of individual applications allows for an assessment of their relative performance. Guanidines, in general, are recognized as strong, non-nucleophilic "superbases" in organic synthesis.[2]

General Reaction Scheme:

Acylation Substrate R-OH / R-NH2 (Alcohol/Amine) Product R-O-CO-R' / R-NH-CO-R' (Ester/Amide) Substrate->Product Acylation AcylatingAgent R'-CO-Cl (Acyl Chloride) AcylatingAgent->Product Base Base (1,1-DMG or TEA) Salt Base·HCl Base->Salt Neutralizes HCl

Caption: General workflow of a base-mediated acylation reaction.

Experimental Protocol: Acylation of a Phenol

Using Triethylamine:

A common application of triethylamine is in the acylation of phenols. For instance, in the synthesis of paranitrophenyl esters, triethylamine is used to deprotonate the phenol and neutralize the hydrogen chloride byproduct.[1]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) and triethylamine (1.05 eq) in acetone at 0 °C.

  • Reagent Addition: Slowly add a solution of the acyl chloride (1.0 eq) in acetone to the stirred reaction mixture.

  • Reaction and Workup: Maintain the reaction at 0 °C for 2 hours. The product is then precipitated by adding water, filtered, and dried. For the synthesis of diparanitrophenyl succinate using this method, a yield of 26.73% has been reported.[1]

Using 1,1-Dimethylguanidine:

Performance in Esterification Reactions

Esterification is another key reaction where these bases can be employed, particularly in acyl-transfer catalysis.

BaseReactionSubstratesYieldReference
TriethylamineAcylation of Phenolp-Nitrophenol, Succinyl Chloride26.73%[1]
TriethylamineSynthesis of annulated uracil derivativesAromatic aldehydes, ethyl cyanoacetate, barbituric acid69-94%[2]

Note: The yields presented are from different studies and not from a direct comparative experiment. They are provided for illustrative purposes.

Comparative Analysis: Key Differences and Considerations

The choice between 1,1-dimethylguanidine and triethylamine hinges on several factors beyond just basicity.

Comparison cluster_DMG 1,1-Dimethylguanidine cluster_TEA Triethylamine DMG_node Stronger Base (pKa ~13.6) Solid (as HCl salt) Less Nucleophilic Potentially higher reactivity Reactivity Reactivity DMG_node->Reactivity Higher Sterics Steric Hindrance DMG_node->Sterics Less bulky Nucleophilicity Nucleophilicity DMG_node->Nucleophilicity Lower Handling Handling DMG_node->Handling Solid salt TEA_node Weaker Base (pKa 10.75) Liquid More Nucleophilic Prone to steric hindrance TEA_node->Reactivity Lower TEA_node->Sterics More bulky TEA_node->Nucleophilicity Higher TEA_node->Handling Volatile liquid

Caption: Key comparative aspects of 1,1-Dimethylguanidine and Triethylamine.

Basicity and Reactivity: The significantly higher basicity of 1,1-dimethylguanidine can be advantageous in reactions requiring a strong, non-nucleophilic proton scavenger. Studies have shown that guanidines can be much more reactive in non-aqueous solvents than their aqueous pKa values might suggest.[3] This can lead to faster reaction rates and the ability to deprotonate less acidic substrates.

Steric Hindrance and Nucleophilicity: Triethylamine, with its three ethyl groups, can be sterically hindered, which can affect its ability to act as a base or a nucleophile.[4][5] While generally considered a non-nucleophilic base, its nucleophilicity can lead to side reactions in certain cases.[6] The planar structure of the guanidinium cation, formed after protonation of 1,1-dimethylguanidine, results in delocalization of the positive charge, making the free base a strong proton acceptor with low nucleophilicity.

Handling and Practicality: Triethylamine is a volatile and flammable liquid with a strong odor, requiring careful handling.[7] 1,1-Dimethylguanidine hydrochloride is a more stable, crystalline solid, which can be easier to handle and store. However, its use as a base requires either prior conversion to the free base or in-situ neutralization.

Conclusion

Both 1,1-dimethylguanidine and triethylamine are effective bases in organic synthesis, each with a distinct profile of properties and applications.

  • 1,1-Dimethylguanidine is a superior choice when a very strong, non-nucleophilic base is required for deprotonating weakly acidic protons or for driving reactions to completion that may be sluggish with weaker bases. Its solid hydrochloride form offers handling advantages.

  • Triethylamine remains a versatile and widely used base for a broad range of applications where moderate basicity is sufficient. Its liquid form allows for easy dispensing, although its volatility and odor are practical considerations.

The optimal choice will ultimately depend on the specific requirements of the reaction, including the acidity of the substrate, the electrophilicity of the reagents, and the desired reaction conditions.

References

Establishing the Purity of 1,1-Dimethylguanidine Hydrochloride for Sensitive Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in sensitive experimental settings, where even trace impurities can lead to confounding results and compromise the validity of scientific findings. 1,1-Dimethylguanidine hydrochloride is a crucial building block in various chemical syntheses and a valuable tool in biomedical research, notably for its role as an inhibitor of nitric oxide synthases (NOS).[1][2] This guide provides a comprehensive comparison of analytical methodologies to establish the purity of this compound, presents a comparative analysis of commercially available grades, and details the potential impact of impurities in a relevant biological pathway.

The Critical Need for Purity: The Case of Nitric Oxide Synthase Inhibition

1,1-Dimethylguanidine is known to be a potent inhibitor of both inducible (iNOS) and constitutive isoforms of nitric oxide synthase.[1] The nitric oxide (NO) signaling pathway is a fundamental process in mammals, regulating a wide array of physiological events, including vasodilation, neurotransmission, and immune responses. The presence of impurities in a sample of this compound could lead to inaccurate assessment of its inhibitory activity, off-target effects, or misleading structure-activity relationship (SAR) data. For instance, an impurity with greater or lesser potency for NOS isoforms could skew experimental outcomes.

Below is a diagram illustrating the inhibition of the nitric oxide signaling pathway by 1,1-Dimethylguanidine.

Simplified Nitric Oxide Signaling Pathway and Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_in L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine_in->NOS Substrate NO Nitric Oxide (NO) NOS->NO Production 1,1-DMG 1,1-Dimethylguanidine 1,1-DMG->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Physiological Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of target proteins Experimental Workflow for Purity Assessment Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC HPLC-UV Analysis (Quantitative Purity) Sample_Prep->HPLC NMR NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) Sample_Prep->NMR LCMS LC-MS/MS Analysis (Impurity Identification and Trace Analysis) Sample_Prep->LCMS Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

References

Cross-Validation of 1,1-Dimethylguanidine Hydrochloride: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of nitric oxide signaling pathways is critical for investigating a wide range of physiological and pathological processes. 1,1-Dimethylguanidine hydrochloride, a notable guanidine derivative, has been identified as a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine. This guide provides a comprehensive cross-validation of this compound's performance against other well-established NOS inhibitors, supported by experimental data and detailed methodologies.

Comparative Performance Data

The following table summarizes the inhibitory potency of 1,1-Dimethylguanidine and its alternatives against different isoforms of nitric oxide synthase. The data, compiled from various studies, highlights the comparative efficacy of these compounds. Lower IC50 values indicate greater inhibitory potency.

Table 1: Inhibitory Activity of Guanidino Compounds against Nitric Oxide Synthase (NOS) Isoforms

CompoundTarget NOS IsoformInhibitory Potency (IC50/Ki)Reference
1,1-Dimethylguanidine Inducible NOS (iNOS)~10x less potent than L-NMMA[1][2]
Constitutive NOS (cNOS)Potent inhibitor, comparable to L-NMMA[1][2]
NG-Monomethyl-L-arginine (L-NMMA)Neuronal NOS (nNOS)IC50: 4.1 μM, Ki: ~0.18 μM[3][4][5]
Endothelial NOS (eNOS)IC50: 3.5 μM, Ki: ~0.4 μM[4][6]
Inducible NOS (iNOS)IC50: 6.6 μM, Ki: ~6 μM[4][6]
AminoguanidineInducible NOS (iNOS)IC50: 2.1 μM (equipotent to L-NMMA)[7][8]
Constitutive NOS (cNOS)10 to 100-fold less potent than against iNOS[8]
Asymmetric Dimethylarginine (ADMA)All NOS isoformsWeak inhibitor (in purified enzyme assays)[9]
Endothelium-dependent relaxationEC50: 17.9 +/- 4.9 μM[10]
MethylguanidineInducible NOS (iNOS)~100x less potent than L-NMMA[1][2]
Nitrite ProductionInhibition at 1000 μM[10]

Distinction from Metformin

It is crucial to distinguish 1,1-Dimethylguanidine from the structurally related biguanide, Metformin (1,1-Dimethylbiguanide). While both are guanidine derivatives, their primary mechanisms of action and therapeutic applications differ significantly. Metformin is a first-line therapy for type 2 diabetes, primarily acting by inhibiting mitochondrial respiratory chain complex I and activating AMP-activated protein kinase (AMPK). In contrast, 1,1-Dimethylguanidine's principal biological effect, as highlighted in this guide, is the inhibition of nitric oxide synthase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nitric oxide synthesis pathway and a general workflow for assessing NOS inhibition.

NitricOxidePathway cluster_EC Endothelial Cell cluster_Inhibitors Inhibitors cluster_SMC Smooth Muscle Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS/nNOS/iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates DMG 1,1-Dimethylguanidine DMG->NOS LNMMA L-NMMA LNMMA->NOS Aminoguanidine Aminoguanidine Aminoguanidine->NOS cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation/ Relaxation cGMP->Relaxation Leads to

Caption: Nitric Oxide Synthesis and Inhibition Pathway.

NOS_Inhibition_Workflow start Start reagents Prepare Reagents: - Purified NOS enzyme (or cell lysate) - L-Arginine (substrate) - NADPH, co-factors - Test Compound (e.g., 1,1-Dimethylguanidine) - Control Inhibitor (e.g., L-NMMA) start->reagents incubation Incubate Enzyme, Substrate, Cofactors, and Inhibitor reagents->incubation measurement Measure NO Production (e.g., Griess Assay for nitrite/nitrate, Citrulline conversion assay) incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measurement->analysis end End analysis->end

Caption: General Workflow for NOS Inhibition Assay.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on nitric oxide synthase.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified NOS isoforms.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl2)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., L-NMMA)

  • Griess Reagent System (for NO2- detection) or [3H]-L-arginine for citrulline conversion assay

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform), and the NOS enzyme.

  • Add the different concentrations of the test compound or positive control to the respective wells. Include a vehicle control (no inhibitor).

  • Initiate the reaction by adding L-arginine to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stopping reagent or by depleting NADPH).

  • Quantify the amount of nitric oxide produced. This can be done indirectly by measuring the accumulation of nitrite (a stable oxidation product of NO) using the Griess assay, or by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline.

  • For the Griess assay, add the Griess reagents to each well and measure the absorbance at the appropriate wavelength (typically 540 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Nitric Oxide Production Assay

Objective: To assess the effect of a test compound on NO production in cultured cells.

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells like HUVECs for eNOS).

  • Cell culture medium and supplements.

  • Inducing agents (if necessary, e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS in macrophages).

  • Test compound (this compound).

  • Positive control (e.g., L-NMMA).

  • Griess Reagent System.

  • 24- or 96-well cell culture plates.

  • Cell-permeable NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) as an alternative detection method.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • If inducing iNOS, treat the cells with LPS and IFN-γ for a specified period (e.g., 18-24 hours).

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control.

  • Incubate the cells for a defined period (e.g., 1-24 hours).

  • Collect the cell culture supernatant to measure nitrite accumulation using the Griess assay as described in Protocol 1.

  • Alternatively, for real-time NO measurement, pre-load the cells with a NO-sensitive fluorescent dye before adding the test compounds. Measure the change in fluorescence over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition of NO production for each treatment condition compared to the control.

  • Determine the EC50 value (effective concentration for 50% inhibition in a cellular context).

This guide provides a foundational framework for the comparative evaluation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the primary literature for more detailed methodologies.

References

Benchmarking 1,1-Dimethylguanidine Hydrochloride Against Phosphazene Bases: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and select the most effective non-ionic strong bases, this guide provides a comprehensive comparison of 1,1-Dimethylguanidine hydrochloride and phosphazene bases. This document outlines their respective performance characteristics, supported by experimental data, and provides detailed experimental protocols for key reactions.

Executive Summary

Both this compound and phosphazene bases are powerful tools in the arsenal of synthetic chemists, valued for their strong basicity and utility as catalysts in a variety of organic transformations. Phosphazene bases, with their significantly higher pKa values, generally exhibit superior catalytic activity, often enabling reactions to proceed under milder conditions and with lower catalyst loadings. However, this compound and its derivatives like Tetramethylguanidine (TMG) offer a cost-effective and readily available alternative for many applications. The choice between these two classes of bases will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, substrate compatibility, and economic considerations.

Physicochemical Properties and Basicity

A fundamental determinant of catalytic efficacy for these compounds is their basicity, often expressed by the pKa of their conjugate acids.

Compound/ClassStructurepKa (in Acetonitrile)Key Characteristics
This compound ~10.8 (in water)Readily available, cost-effective, moderately strong organic base.
Tetramethylguanidine (TMG) (as a proxy)23.3A well-studied, strong, non-nucleophilic guanidine base.
Phosphazene Bases (P1-t-Bu) 26.88Monomeric phosphazene, significantly stronger than conventional amine bases.[1]
Phosphazene Bases (P2-Et) 32.9Dimeric phosphazene, exhibiting increased basicity.
Phosphazene Bases (P4-t-Bu) 42.7Tetrameric phosphazene, one of the strongest neutral organic bases available.[1]

As the table illustrates, phosphazene bases are exceptionally strong bases, with their basicity increasing with the number of phosphazene units. This enhanced basicity allows for the deprotonation of a wider range of weakly acidic substrates, often leading to faster reaction rates and higher yields.

Performance in Catalytic Applications: The Michael Addition

Disclaimer: The following data is compiled from different studies and represents an indirect comparison. Reaction conditions, substrates, and nucleophiles may vary.

CatalystMichael AcceptorNucleophileSolventCatalyst Loading (mol%)TimeYield (%)Reference
Tetramethylguanidine (TMG) Activated C-C double bondsBis(mesitoyl)phosphine-CatalyticShortExcellent[2]
P2-tBu (Phosphazene Base) DiacrylatesDiolsSolvent-free--High Molar Masses[3]
t-BuP2 (Phosphazene Base) AcrylatePrimary AlcoholSolvent-free5MinutesComplete Conversion[4]
t-BuP4 (Phosphazene Base) Divinyl ketonesActive methylenes---36-91%[5]

From this collated data, it is evident that phosphazene bases are highly efficient catalysts for Michael additions, often achieving complete conversion in very short reaction times, even under solvent-free conditions[4]. TMG also demonstrates excellent catalytic activity, highlighting the utility of guanidine bases in this transformation[2]. The choice of a specific phosphazene base can be critical, with their performance being highly dependent on their basicity and steric hindrance[3].

Experimental Protocols

General Protocol for a Guanidine-Catalyzed Nitro-Michael Addition

This protocol is adapted from a procedure for the synthesis of a Michael adduct using a guanidine-thiourea organocatalyst.

Materials:

  • trans-β-nitrostyrene

  • Diethyl malonate

  • Guanidine catalyst (e.g., this compound or a derivative)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of trans-β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) in a round-bottom flask, add diethyl malonate (1.2 mmol).

  • Add the guanidine catalyst (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.

General Protocol for a Phosphazene-Catalyzed Oxa-Michael Addition Polymerization

This protocol is adapted from a procedure for the polymerization of diacrylates and diols catalyzed by a phosphazene base.

Materials:

  • Diacrylate monomer (e.g., 1,4-butanediol diacrylate)

  • Diol monomer

  • Phosphazene base catalyst (e.g., P2-tBu)

Procedure:

  • In a reaction vessel, combine the diacrylate monomer and the diol monomer in the desired stoichiometric ratio.

  • Add the phosphazene base catalyst (typically 1-5 mol%) to the monomer mixture under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the polymerization by techniques such as NMR or size exclusion chromatography (SEC) to determine monomer conversion and polymer molecular weight.

  • Upon reaching the desired conversion, terminate the polymerization by adding a quenching agent (e.g., a weak acid).

  • Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

Mechanistic Insights and Visualizations

The catalytic activity of both guanidine and phosphazene bases in reactions like the Michael addition stems from their ability to deprotonate the nucleophile, thereby increasing its reactivity towards the Michael acceptor.

Catalytic Cycle of a Guanidine-Catalyzed Michael Addition

Guanidinium ions, formed after the deprotonation of the nucleophile, can act as bifunctional catalysts by activating the Michael acceptor through hydrogen bonding.

G cluster_cycle Catalytic Cycle A Guanidine Catalyst C Deprotonation A->C B Nucleophile (Nu-H) B->C D Activated Nucleophile (Nu-) C->D E Guanidinium Ion (Cat-H+) C->E G Michael Addition D->G E->G H-bonding activation I Proton Transfer E->I F Michael Acceptor F->G H Michael Adduct (Nu-Product-H) G->H H->I I->A

Caption: Catalytic cycle of a guanidine-catalyzed Michael addition.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a given transformation.

G cluster_workflow Catalyst Screening Workflow A Define Reaction: Substrates, Solvent, Temperature B Select Catalysts: 1,1-Dimethylguanidine HCl, Phosphazene Bases (P1, P2, P4) A->B C Perform Parallel Reactions A->C B->C D Monitor Reaction Progress: TLC, GC, NMR C->D E Analyze Results: Yield, Selectivity, Reaction Time D->E F Identify Lead Catalyst E->F G Optimize Reaction Conditions: Catalyst Loading, Temperature, Concentration E->G Iterative Optimization F->G H Scale-up Synthesis G->H

Caption: A general experimental workflow for catalyst screening.

Conclusion

Phosphazene bases represent the state-of-the-art in non-ionic strong base catalysis, offering exceptional reactivity that often leads to faster reactions and higher yields. Their primary drawback is their higher cost and sensitivity to moisture. This compound and its analogues, while less basic, are robust, cost-effective, and highly capable catalysts for a broad range of transformations. The selection of the appropriate base will be guided by the specific demands of the chemical synthesis, balancing the need for high reactivity with practical considerations of cost and ease of handling. This guide provides the foundational information for researchers to make an informed decision in their catalyst selection process.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Dimethylguanidine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dimethylguanidine hydrochloride, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory tract irritation.[1] Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[1]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory Tract Irritation)[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Protective clothing

  • In cases of dust generation, a dust respirator should be worn.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled through a licensed hazardous waste program.[2][3] Direct disposal into regular trash or sewer systems is prohibited.[2]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Store this waste separately from incompatible materials. In general, segregate chemical waste by hazard class (e.g., flammable, corrosive, reactive).[4]

2. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[2][4]

  • The container must be in good condition, with no leaks or rust.[4]

  • Affix a hazardous waste tag to the container as soon as waste is added.[5] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[2]

    • The words "Hazardous Waste".[2]

    • The date of waste generation.[2]

    • The location of origin (e.g., department, room number).[2]

    • The name and contact information of the Principal Investigator.[2]

    • Appropriate hazard pictograms.[2]

3. Waste Accumulation and Storage:

  • Keep the waste container securely closed except when adding more waste.[3][4]

  • Store the container in a designated satellite accumulation area that is under the control of the laboratory personnel.[6]

  • Ensure secondary containment is used to prevent the spread of material in case of a spill.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][7]

  • Provide a complete list of all chemicals to be disposed of.[2]

  • Do not transport hazardous waste yourself; this must be done by trained personnel.[5]

5. Spill Management:

  • In the event of a minor spill, clean it up immediately using dry procedures to avoid generating dust.[1]

  • Wear appropriate PPE during cleanup.[1]

  • Place the spilled material and any contaminated absorbent materials into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • For major spills, alert personnel in the area and contact your institution's emergency services.[1] Prevent the spillage from entering drains or water courses.[1]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[4][5]

  • The rinsate must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing and air drying, the container may be disposed of in the regular trash after defacing the original label.[4][5]

Below is a logical workflow for the disposal process of this compound.

G A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Container: - Compatible & Sealed - 'Hazardous Waste' - Full Chemical Name - Date & PI Info B->C D Store in Designated Area: - Securely Closed - Secondary Containment C->D E Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G Arrange for Disposal: Contact EHS or Licensed Contractor E->G No F->D H Waste Pickup by Authorized Personnel G->H

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1,1-Dimethylguanidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1-Dimethylguanidine hydrochloride, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, the primary concerns are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Understanding these hazards is the first step in implementing robust safety protocols to mitigate risks of exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are recommended to provide a complete seal around the eyes. Standard safety glasses with side shields can be used for low-risk operations.
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving can provide additional protection.
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect against skin contact.
Respiratory Protection Dust Mask or RespiratorFor operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. For procedures with a higher risk of dust generation, use a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

2. Weighing and Aliquoting the Solid Compound:

  • Perform all weighing and aliquoting of the solid this compound in a chemical fume hood or a designated containment area.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Handle the solid with a spatula or other appropriate tool to minimize dust creation. Avoid pouring the solid from a height.

3. Solution Preparation:

  • When dissolving the solid, slowly add the this compound to the solvent to prevent splashing.

  • If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

4. Post-Handling Procedures:

  • Thoroughly clean all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work area with a suitable cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste TypeDisposal Protocol
Unused Solid Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., gloves, weighing boats) Place in a designated, sealed hazardous waste bag or container.
Aqueous Solutions Neutralize the solution with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH between 6 and 8. Once neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, but always check with your institution's environmental health and safety (EHS) office for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup:

    • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • The spill area should then be cleaned with a suitable decontamination solution.

    • For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created using the DOT language.

Workflow for Handling this compound prep Preparation & Engineering Controls weigh Weighing & Aliquoting (Solid) prep->weigh Proceed dissolve Solution Preparation weigh->dissolve If making solution handle Handling & Use in Experiment weigh->handle If using solid directly dissolve->handle post_handle Post-Handling Cleanup handle->post_handle Experiment complete emergency Emergency Procedures handle->emergency In case of spill/exposure disposal Waste Disposal post_handle->disposal

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.